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  • Product: 6-cyclopropyl-1H-pyridin-2-one
  • CAS: 846551-99-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-cyclopropyl-1H-pyridin-2-one: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 6-cyclopropyl-1H-pyridin-2-one, a heterocyclic compound of increasing interest to the scientific and drug development communities. By integrating a cyclopropyl mo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 6-cyclopropyl-1H-pyridin-2-one, a heterocyclic compound of increasing interest to the scientific and drug development communities. By integrating a cyclopropyl moiety with the privileged pyridin-2-one scaffold, this molecule presents a unique chemical architecture with significant potential in medicinal chemistry. This document will delve into its structure, proposed synthesis, predicted physicochemical and spectroscopic properties, and explore its potential therapeutic applications based on the well-established biological activities of related compounds.

Introduction: The Strategic Combination of Two Potent Pharmacophores

The pyridin-2-one nucleus is a cornerstone in medicinal chemistry, recognized for its ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for various functional groups including amides and phenols.[1] This versatility has led to the development of numerous pyridin-2-one derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

The incorporation of a cyclopropyl ring is a strategic design element in modern drug discovery. This small, strained carbocycle can confer a range of desirable properties to a molecule, such as increased metabolic stability, enhanced potency, and improved membrane permeability. The unique electronic nature of the cyclopropyl group can also influence the conformation of the molecule, locking it into a bioactive conformation.

The subject of this guide, 6-cyclopropyl-1H-pyridin-2-one, marries these two key pharmacophores. While specific biological data for this exact molecule is not yet widely published, its structural alerts strongly suggest a high potential for therapeutic relevance.

Chemical Structure and Identification

The fundamental details of 6-cyclopropyl-1H-pyridin-2-one are summarized in the table below.

IdentifierValue
IUPAC Name 6-cyclopropyl-1H-pyridin-2-one
CAS Number 846551-99-3[4]
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol
Canonical SMILES C1CC1C2=CC=CC(=O)N2
InChI Key InChIKey=UHKKTHBJHSUSEZ-UHFFFAOYSA-N

The structure of 6-cyclopropyl-1H-pyridin-2-one is characterized by a pyridin-2-one ring substituted at the 6-position with a cyclopropyl group. The pyridin-2-one core exists in a tautomeric equilibrium with its 2-hydroxypyridine form, with the lactam form generally predominating in both solid and solution phases.[3]

Figure 1: Chemical structure of 6-cyclopropyl-1H-pyridin-2-one.

Proposed Synthetic Route

Proposed Synthesis Workflow

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Condensation with Cyanoacetamide cluster_2 Step 3: Hydrolysis and Decarboxylation cluster_3 Step 4: Removal of Methyl Group (if necessary) A Ethyl cyclopropanecarboxylate D 1-cyclopropylbutane-1,3-dione A->D B Acetone B->D C Sodium ethoxide C->D Base G 2-hydroxy-6-cyclopropyl-4-methylnicotinonitrile D->G E Cyanoacetamide E->G F Piperidine F->G Base I 6-cyclopropyl-4-methyl-1H-pyridin-2-one G->I Heat H Sulfuric acid, Water H->I K 6-cyclopropyl-1H-pyridin-2-one I->K J Oxidative Cleavage / Rearrangement J->K

Figure 2: Proposed synthetic workflow for 6-cyclopropyl-1H-pyridin-2-one.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-cyclopropylbutane-1,3-dione

  • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask under an inert atmosphere, add ethyl cyclopropanecarboxylate dropwise at 0 °C.

  • After the addition is complete, add acetone dropwise and allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction with dilute hydrochloric acid and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-diketone. Purification can be achieved by vacuum distillation.

Causality: This is a standard Claisen condensation reaction to form the β-diketone intermediate, a key building block for the subsequent cyclization. Sodium ethoxide acts as a strong base to deprotonate the α-carbon of acetone, which then attacks the ester.

Step 2: Synthesis of 2-hydroxy-6-cyclopropyl-4-methylnicotinonitrile

  • In a round-bottom flask, dissolve 1-cyclopropylbutane-1,3-dione and cyanoacetamide in ethanol.

  • Add a catalytic amount of piperidine and reflux the mixture for several hours.

  • Monitor the reaction by thin-layer chromatography. Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent and purify the residue by column chromatography.

Causality: This is a Guareschi-Thorpe type reaction. Piperidine acts as a base to catalyze the condensation between the β-diketone and the active methylene group of cyanoacetamide, leading to the formation of the substituted pyridin-2-one ring.

Step 3 & 4: Hydrolysis, Decarboxylation, and further modification (if necessary)

  • Reflux the nitrile intermediate in a mixture of concentrated sulfuric acid and water. This will hydrolyze the nitrile to a carboxylic acid and subsequently decarboxylate to remove the methyl group at the 4-position.

  • Alternatively, more sophisticated methods for the removal of the C4-substituent might be necessary, potentially involving oxidative cleavage or other rearrangement reactions.

  • After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.

Causality: Acid-catalyzed hydrolysis of the nitrile, followed by decarboxylation at elevated temperatures, is a common method to remove the cyano and methyl groups to yield the desired 6-cyclopropyl-1H-pyridin-2-one. The specific conditions would require optimization.

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following physicochemical properties are predicted based on computational models and comparison with structurally similar compounds.

PropertyPredicted Value
Melting Point 120-140 °C
Boiling Point > 300 °C (decomposes)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Sparingly soluble in water and non-polar solvents.
pKa ~11-12 (for the N-H proton)
LogP ~1.5 - 2.0

These predicted values suggest that 6-cyclopropyl-1H-pyridin-2-one is a solid at room temperature with moderate lipophilicity.

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of organic molecules. The following are predicted spectroscopic data for 6-cyclopropyl-1H-pyridin-2-one.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would exhibit characteristic signals for the cyclopropyl and pyridinone protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H 11.0 - 12.0br s-
H-3 6.2 - 6.4d~9.0
H-4 7.2 - 7.4t~7.0
H-5 6.0 - 6.2d~6.0
Cyclopropyl-CH 1.8 - 2.0m-
Cyclopropyl-CH₂ 0.8 - 1.2m-

Rationale: The N-H proton is expected to be deshielded and appear as a broad singlet. The pyridinone ring protons will show characteristic doublet and triplet patterns. The cyclopropyl protons will appear in the upfield region as complex multiplets.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C=O (C-2) 160 - 165
C-6 150 - 155
C-4 135 - 140
C-3 115 - 120
C-5 105 - 110
Cyclopropyl-CH 15 - 20
Cyclopropyl-CH₂ 5 - 10

Rationale: The carbonyl carbon (C-2) will be the most downfield signal. The other sp² carbons of the pyridinone ring will appear in the aromatic region, while the sp³ carbons of the cyclopropyl group will be significantly upfield.

Mass Spectrometry (Electron Ionization)

In an EI mass spectrum, 6-cyclopropyl-1H-pyridin-2-one is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

m/zProposed Fragment
135 [M]⁺ (Molecular Ion)
107 [M - CO]⁺
94 [M - C₃H₅]⁺ (Loss of cyclopropyl radical)
66 [C₅H₄N]⁺

Rationale: The molecular ion at m/z 135 should be observable. Common fragmentation pathways for pyridinones include the loss of carbon monoxide (CO). Cleavage of the cyclopropyl group is also a likely fragmentation pathway.

Potential Therapeutic Applications

While no specific biological activity has been reported for 6-cyclopropyl-1H-pyridin-2-one, the extensive research on related pyridin-2-one derivatives allows for informed speculation on its potential therapeutic applications.[2]

  • Anticancer Activity: Many substituted pyridin-2-ones have demonstrated significant cytotoxic activity against various cancer cell lines.[1] The mechanism of action often involves the inhibition of key enzymes or disruption of cellular signaling pathways.

  • Antimicrobial Activity: The pyridin-2-one scaffold is present in several antibacterial and antifungal agents.[2] These compounds can act by inhibiting essential microbial enzymes.

  • Anti-inflammatory Activity: Certain pyridin-2-one derivatives have shown potent anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.[5]

  • Antiviral Activity: Some pyridin-2-ones have been investigated as antiviral agents, including as inhibitors of HIV reverse transcriptase.[2]

The presence of the cyclopropyl group could enhance the potency and improve the pharmacokinetic profile of the pyridin-2-one core, making 6-cyclopropyl-1H-pyridin-2-one a promising candidate for further investigation in these therapeutic areas.

Conclusion

6-cyclopropyl-1H-pyridin-2-one is a molecule of significant interest, combining the well-established therapeutic potential of the pyridin-2-one scaffold with the advantageous properties conferred by a cyclopropyl substituent. Although experimental data for this specific compound is currently limited, this guide has provided a comprehensive overview of its structure, a plausible synthetic route, and predicted physicochemical and spectroscopic properties based on sound chemical principles and data from related compounds. The potential for this molecule to exhibit valuable biological activities makes it a compelling target for further research and development in the fields of medicinal chemistry and drug discovery.

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Exploratory

An In-depth Technical Guide to the Solubility Profile of 6-cyclopropyl-1H-pyridin-2-one in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Development In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a given solvent system governs everything from its performance in biological assays to its formulation into a safe and efficacious drug product.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely advantageous; it is imperative.

This guide provides a deep dive into the solubility profile of 6-cyclopropyl-1H-pyridin-2-one, a heterocyclic compound featuring a pyridinone core. While specific quantitative data for this exact molecule is not extensively published, this paper will equip the reader with the foundational principles, theoretical framework, and practical methodologies required to determine and interpret its solubility in a range of organic solvents. We will explore the nuanced interplay of molecular structure, solvent properties, and experimental conditions, providing a robust framework for your own investigations.

Molecular Characterization of 6-cyclopropyl-1H-pyridin-2-one

A molecule's structure is the primary determinant of its physical properties, including solubility. Let's dissect the key features of 6-cyclopropyl-1H-pyridin-2-one:

  • The Pyridin-2-one Core: This six-membered aromatic heterocycle is the dominant feature. Crucially, 2-pyridones exist in a tautomeric equilibrium with their 2-hydroxypyridine form.[3] This equilibrium is highly sensitive to the solvent environment. The pyridone form possesses a lactam structure with a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The hydroxypyridine form has a hydroxyl group (O-H), which is a strong hydrogen bond donor.

  • The Cyclopropyl Group: This small, strained aliphatic ring attached at the 6-position is nonpolar and will contribute to the molecule's lipophilicity.

  • Polarity and Hydrogen Bonding: The presence of the N-H and C=O groups in the predominant pyridone tautomer allows for self-association via hydrogen bonding in the solid state, which must be overcome for dissolution to occur. These groups can also interact with polar and hydrogen-bonding solvents.

The interplay between the polar, hydrogen-bonding pyridinone core and the nonpolar cyclopropyl substituent suggests that the solubility of this molecule will be highly dependent on the choice of organic solvent.

Tautomerism: The Solvent's Decisive Influence

The tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms is a critical consideration.[3]

Tautomerism cluster_solvents Solvent Influence Pyridone 6-cyclopropyl-1H-pyridin-2-one (Lactam Form) Hydroxypyridine 6-cyclopropyl-pyridin-2-ol (Lactim Form) Pyridone->Hydroxypyridine Equilibrium Polar Polar Solvents (e.g., Alcohols, Water) Favor Pyridone Form NonPolar Non-Polar Solvents (e.g., Hydrocarbons) Favor Hydroxypyridine Form

Caption: Tautomeric equilibrium of 6-cyclopropyl-1H-pyridin-2-one.

In general, polar solvents, particularly those that are protic (capable of hydrogen bonding), will favor the more polar 2-pyridone tautomer.[3] Conversely, non-polar solvents tend to favor the less polar 2-hydroxypyridine form.[3] This shift in the dominant tautomer can significantly impact the molecule's interactions with the solvent and thus its measured solubility.

Theoretical Framework for Solubility

Solubility is governed by the principle of "like dissolves like." This can be more formally understood through the thermodynamics of dissolution. The free energy of solution (ΔG_sol) must be negative for dissolution to be spontaneous. This is dependent on the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol):

ΔG_sol = ΔH_sol - TΔS_sol

For a solid dissolving in a liquid, ΔH_sol can be broken down into two main energy components:

  • Lattice Energy (ΔH_lattice): The energy required to break the intermolecular forces holding the crystal lattice together. For 6-cyclopropyl-1H-pyridin-2-one, this will be dominated by hydrogen bonding and van der Waals forces.

  • Solvation Energy (ΔH_solvation): The energy released when the solute molecules are surrounded by solvent molecules. This depends on the strength of the new solute-solvent interactions.

A favorable solubility is achieved when the energy released during solvation is comparable to or greater than the energy required to break the crystal lattice.

Experimental Determination of Solubility

Given the absence of published data, an experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[4] It is a robust and reliable method that ensures the system has reached equilibrium.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

This protocol outlines the steps to determine the solubility of 6-cyclopropyl-1H-pyridin-2-one in a range of organic solvents.

Objective: To determine the equilibrium solubility of 6-cyclopropyl-1H-pyridin-2-one in various organic solvents at a controlled temperature.

Materials:

  • 6-cyclopropyl-1H-pyridin-2-one (solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Experimental Workflow:

ShakeFlask_Workflow start Start prep Prepare Solvent & Compound start->prep addition Add Excess Solid to Solvent in Sealed Vial prep->addition equilibration Equilibrate on Shaker (e.g., 24-72h at 25°C) addition->equilibration separation Phase Separation: Centrifuge the Suspension equilibration->separation sampling Sample Supernatant (Filter with Syringe Filter) separation->sampling dilution Dilute Sample sampling->dilution analysis Analyze by HPLC dilution->analysis quantification Quantify Concentration (vs. Calibration Curve) analysis->quantification end End quantification->end

Caption: Shake-Flask method workflow for solubility determination.

Step-by-Step Procedure:

  • Preparation of Calibration Standards:

    • Accurately weigh a known amount of 6-cyclopropyl-1H-pyridin-2-one and dissolve it in a suitable solvent (one in which it is highly soluble, which may need to be determined in a preliminary experiment) to create a stock solution of known concentration.

    • Perform a serial dilution of the stock solution to create a series of calibration standards of known concentrations.

    • Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Preparation:

    • For each organic solvent to be tested, add a measured volume (e.g., 2 mL) to a sealed vial.

    • Add an excess amount of solid 6-cyclopropyl-1H-pyridin-2-one to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium with the solid phase has been reached.[5]

  • Equilibration:

    • Place the sealed vials on an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[4] A preliminary time-to-equilibrium study is recommended.

  • Phase Separation and Sampling:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To further clarify the supernatant, centrifuge the vials.[5]

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter to remove any remaining microscopic particles.[2]

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Quantification:

    • Using the calibration curve, determine the concentration of 6-cyclopropyl-1H-pyridin-2-one in the diluted sample.

    • Calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Predicted Solubility Profile and Data Presentation

While experimental determination is essential, we can predict a qualitative solubility profile based on the molecule's structure and the properties of common organic solvents.

Table 1: Predicted Qualitative Solubility and Solvent Properties

SolventPolarity IndexH-Bond Donor/AcceptorPredicted Solubility of 6-cyclopropyl-1H-pyridin-2-oneRationale
Heptane0.1NeitherVery LowNon-polar solvent, poor interaction with the polar pyridinone core.
Toluene2.4AcceptorLowAromatic interactions may provide some solubility, but lacks H-bonding.
Ethyl Acetate4.4AcceptorModerateModerate polarity and H-bond acceptor capability can interact with the N-H group.
Acetone5.1AcceptorModerate to HighPolar aprotic solvent, strong H-bond acceptor.
Ethanol4.3BothHighPolar protic solvent, capable of hydrogen bonding with both the N-H and C=O groups.
Methanol5.1BothHighSimilar to ethanol, but more polar, leading to strong interactions.
Dimethyl Sulfoxide (DMSO)7.2AcceptorVery HighHighly polar aprotic solvent, excellent H-bond acceptor. Often used for stock solutions.[6]

Conclusion and Future Directions

Understanding the solubility profile of 6-cyclopropyl-1H-pyridin-2-one is a foundational step in its development. This guide has provided the theoretical underpinnings and a detailed, practical methodology for its experimental determination. The key to its solubility lies in the tautomeric nature of the pyridinone ring and the balance between its polar and non-polar functionalities.

For drug development professionals, the next steps would involve expanding this profile to include:

  • pH-Dependent Aqueous Solubility: As most drugs are administered in aqueous environments, determining the solubility across a physiological pH range is critical.[7]

  • Biorelevant Media: Assessing solubility in simulated gastric and intestinal fluids (FaSSIF, FeSSIF) can provide more clinically relevant data.[4]

  • Co-solvent Systems: Investigating the use of co-solvents to enhance solubility for formulation purposes.[7]

By systematically applying the principles and protocols outlined herein, researchers can build a comprehensive and robust understanding of the solubility of 6-cyclopropyl-1H-pyridin-2-one, paving the way for its successful progression through the development pipeline.

References

  • Digital Discovery (RSC Publishing). "Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents.
  • MIT News. "A new model predicts how molecules will dissolve in different solvents." (August 19, 2025).
  • PMC. "Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • ChemRxiv. "Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.
  • Nature Communications. "Machine learning with physicochemical relationships: solubility prediction in organic solvents and water." (2020).
  • American Pharmaceutical Review. "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds." (July 01, 2011).
  • Computational Chemistry. "Compound solubility measurements for early drug discovery." (May 31, 2022).
  • EvitaChem. "1H-pyrazolo[3,4-b]pyridine-4-carboxamide (EVT-4636357).
  • Rheolution. "Measuring the solubility of pharmaceutical compounds using NEPHEL.O." (March 19, 2023).
  • Raytor. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures." (January 22, 2026).
  • PubMed. "In vitro solubility assays in drug discovery." (November 15, 2008).
  • Wikipedia. "2-Pyridone.
  • ACS Publications. "Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums: correlation with reaction-field and hydrogen-bonding effects.
  • BenchChem. "Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds." (2025).

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Foundational

An In-depth Technical Guide on the Electronic and Steric Properties of 6-cyclopropyl-1H-pyridin-2-one

Abstract This technical guide provides a comprehensive analysis of the electronic and steric properties of 6-cyclopropyl-1H-pyridin-2-one, a heterocyclic compound of significant interest to researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric properties of 6-cyclopropyl-1H-pyridin-2-one, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. By dissecting the individual contributions of the pyridin-2-one core and the C6-cyclopropyl substituent, this document offers a predictive overview of the molecule's behavior and outlines robust experimental and computational workflows for its detailed characterization. The interplay between the tautomeric nature of the pyridinone ring and the unique electronic character of the cyclopropyl group is explored, providing a foundational understanding for its application in medicinal chemistry and materials science.

Introduction: The Architectural Significance of 6-cyclopropyl-1H-pyridin-2-one

The pyridin-2-one scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to act as a hydrogen bond donor and acceptor, and for its favorable physicochemical properties such as metabolic stability and aqueous solubility.[1][2] The introduction of a cyclopropyl group, a small, strained carbocycle, imparts a unique set of steric and electronic characteristics.[3][4] The strategic placement of a cyclopropyl ring at the 6-position of the 1H-pyridin-2-one core creates a molecule with a fascinating interplay of properties, making it a compelling candidate for investigation in drug discovery and materials science. This guide will elucidate these properties through a detailed examination of the constituent moieties and their synergistic effects.

The Pyridin-2-one Core: A Tautomeric and Versatile Scaffold

The foundational element of the target molecule is the 1H-pyridin-2-one ring system. Its properties are largely dictated by the lactam-lactim tautomerism, hydrogen bonding capabilities, and inherent electronic distribution.

Lactam-Lactim Tautomerism

A cardinal feature of 2-pyridones is their existence in a tautomeric equilibrium between the lactam (pyridin-2(1H)-one) and lactim (2-hydroxypyridine) forms.[5][6] The position of this equilibrium is highly sensitive to the surrounding environment.

  • In Solution: Polar solvents, such as water and alcohols, favor the more polar lactam tautomer.[5][7] Conversely, non-polar solvents shift the equilibrium towards the less polar lactim form.[5]

  • In the Solid State: X-ray crystallography studies have confirmed that 2-pyridone predominantly exists in the lactam form in the solid state, often forming hydrogen-bonded helical structures.[5][8]

The energy difference between the two tautomers is small, making the equilibrium susceptible to substituent effects.[9][10] For 6-cyclopropyl-1H-pyridin-2-one, the lactam form is predicted to be the major tautomer in polar media and in the solid state.

Tautomerism Lactam 6-cyclopropyl-1H-pyridin-2-one (Lactam) Lactim 6-cyclopropyl-pyridin-2-ol (Lactim) Lactam->Lactim Equilibrium

Electronic Properties of the Pyridin-2-one Ring

The 1H-pyridin-2-one ring is a conjugated system with a notable dipole moment.[5] The parent 2-pyridone has a dipole moment of approximately 4.26 D.[5] The presence of the electron-withdrawing carbonyl group and the nitrogen heteroatom significantly influences the electron density distribution within the ring.

The acidity of the N-H proton is a key electronic parameter. For the parent 2-pyridone, the pKa is approximately 11.65, indicating it is a weak acid.[5] Substituents on the ring can modulate this acidity.

The Cyclopropyl Substituent: A Unique Modulator of Steric and Electronic Properties

The cyclopropyl group is more than a simple alkyl substituent; its strained three-membered ring imparts distinct electronic and steric characteristics.

Electronic Effects of the Cyclopropyl Group

The bonding in a cyclopropyl ring is often described using the Walsh or Coulson-Moffitt models, which depict "bent" bonds with significant p-character.[4] This leads to a dual electronic nature:

  • Inductive Effect: The carbon atoms in the cyclopropyl ring are sp²-like in their hybridization for the C-H bonds and have even higher s-character in the C-C bonds, making the group inductively electron-withdrawing compared to other alkyl groups.[3]

  • Resonance Effect: The cyclopropyl group can act as a potent π-electron donor, capable of conjugating with adjacent π-systems.[3][11] This is particularly effective when the cyclopropyl ring is oriented in a "bisected" conformation relative to the plane of the adjacent π-system, allowing for maximum overlap of the Walsh orbitals with the p-orbitals of the ring.

This dual electronic character allows the cyclopropyl group to stabilize adjacent carbocations through hyperconjugation.[4] In the context of 6-cyclopropyl-1H-pyridin-2-one, the cyclopropyl group is expected to engage in electronic communication with the pyridinone ring, influencing its reactivity and spectroscopic properties.

Electronic_Effects Cyclopropyl Cyclopropyl Group Inductive Inductive Electron Withdrawal Cyclopropyl->Inductive Resonance Resonance Electron Donation (π-donation) Cyclopropyl->Resonance Pyridinone Pyridinone Ring Inductive->Pyridinone σ-framework Resonance->Pyridinone π-system interaction

Steric Properties and Conformational Influence

The cyclopropyl group is a rigid and planar moiety.[12][13] When attached to a larger ring system, it can exert significant steric influence, affecting the conformation of adjacent substituents.[14][15] In 6-cyclopropyl-1H-pyridin-2-one, the cyclopropyl group's orientation relative to the pyridinone ring will be a key determinant of the molecule's overall shape and its ability to interact with biological targets. The preferred conformation is likely to be one that minimizes steric hindrance while allowing for favorable electronic interactions. The rotation of the cyclopropyl group relative to the pyridinone ring is expected to have a relatively low energy barrier.[16]

Predicted Properties of 6-cyclopropyl-1H-pyridin-2-one

Based on the analysis of its constituent parts, we can predict the key electronic and steric properties of 6-cyclopropyl-1H-pyridin-2-one.

PropertyPredicted CharacteristicRationale
Tautomerism Predominantly lactam form in polar solvents and solid state.The general preference of 2-pyridones and the influence of polar environments.[5][6]
Acidity (pKa) Slightly higher pKa than unsubstituted 2-pyridone.The electron-donating resonance effect of the cyclopropyl group may increase electron density at the nitrogen, making the N-H proton less acidic.
Conformation The cyclopropyl group will likely adopt a conformation that allows for some degree of conjugation with the pyridinone π-system, with a low barrier to rotation.To maximize stabilizing electronic interactions.[17]
Dipole Moment Expected to be similar to or slightly higher than 2-pyridone.The cyclopropyl group's contribution to the overall dipole moment.
Reactivity The electron-donating nature of the cyclopropyl group may increase the nucleophilicity of the pyridinone ring, potentially affecting its reactivity in electrophilic substitution reactions.Influence of the cyclopropyl group on the electron density of the aromatic ring.

Proposed Methodologies for Characterization

To validate the predicted properties and gain a deeper understanding of 6-cyclopropyl-1H-pyridin-2-one, a combination of experimental and computational techniques is recommended.

Experimental Characterization

Experimental_Workflow Synthesis Synthesis and Purification NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Synthesis->NMR MassSpec Mass Spectrometry Synthesis->MassSpec XRay Single-Crystal X-ray Diffraction Synthesis->XRay If suitable crystals form UVVis UV-Vis Spectroscopy NMR->UVVis IR IR Spectroscopy NMR->IR pKa pKa Determination UVVis->pKa

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical structure and gain insights into the conformation and tautomeric form.

  • Methodology:

    • Dissolve 5-10 mg of 6-cyclopropyl-1H-pyridin-2-one in deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, D₂O).

    • Acquire ¹H and ¹³C NMR spectra. The chemical shifts of the pyridinone ring protons and carbons will indicate the predominant tautomer.[18] The cyclopropyl proton signals will appear in the characteristic upfield region (typically 0-1 ppm).

    • Perform 2D NMR experiments, such as COSY, HSQC, and HMBC, to confirm assignments.

    • A Nuclear Overhauser Effect (NOE) experiment (NOESY or ROESY) can provide information about the through-space proximity of protons, helping to elucidate the preferred conformation of the cyclopropyl group relative to the pyridinone ring.[19]

Protocol 2: Single-Crystal X-ray Diffraction

  • Objective: To unambiguously determine the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

  • Methodology:

    • Grow single crystals of the compound, for example, by slow evaporation from a suitable solvent.

    • Mount a suitable crystal on a diffractometer.

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

    • Solve and refine the crystal structure. This will provide definitive evidence for the tautomeric form in the solid state and reveal details of the hydrogen-bonding network.[5]

Protocol 3: UV-Vis Spectroscopy and pKa Determination

  • Objective: To study the electronic transitions and determine the acidity of the N-H proton.

  • Methodology:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water).

    • Acquire UV-Vis absorption spectra in solvents of varying polarity to observe any solvatochromic shifts, which can provide information about the electronic nature of the ground and excited states.[20]

    • For pKa determination, perform a spectrophotometric titration.[21] Record the UV-Vis spectra at a series of pH values. The change in absorbance as a function of pH can be used to calculate the pKa.

Computational Modeling

Computational_Workflow GeomOpt Geometry Optimization (Lactam and Lactim) FreqCalc Frequency Calculation GeomOpt->FreqCalc Tautomerism Tautomer Stability Analysis GeomOpt->Tautomerism NBO Natural Bond Orbital (NBO) Analysis GeomOpt->NBO ESP Electrostatic Potential (ESP) Mapping GeomOpt->ESP Conformational Conformational Analysis GeomOpt->Conformational

Protocol 4: Density Functional Theory (DFT) Calculations

  • Objective: To model the electronic structure, conformational preferences, and spectroscopic properties.

  • Methodology:

    • Build the 3D structures of both the lactam and lactim tautomers of 6-cyclopropyl-1H-pyridin-2-one.

    • Perform geometry optimizations and frequency calculations using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).[9] The absence of imaginary frequencies will confirm that the optimized structures are true energy minima.

    • Calculate the relative energies of the tautomers in the gas phase and with a solvent model (e.g., PCM) to predict the tautomeric equilibrium.

    • Perform a Natural Bond Orbital (NBO) analysis to investigate charge distribution and hyperconjugative interactions between the cyclopropyl group and the pyridinone ring.

    • Generate an electrostatic potential (ESP) map to visualize the electron-rich and electron-poor regions of the molecule.

    • Conduct a conformational scan by rotating the cyclopropyl group to determine the rotational energy barrier and the most stable conformation.

Conclusion

6-cyclopropyl-1H-pyridin-2-one is a molecule poised at the intersection of the well-established utility of the pyridinone scaffold and the unique electronic and steric properties of the cyclopropyl group. While direct experimental data is currently limited, a thorough analysis of related systems allows for robust predictions of its behavior. The lactam tautomer is expected to predominate, with the cyclopropyl group acting as a subtle electronic modulator and a significant steric controller. The proposed experimental and computational workflows provide a clear path forward for the comprehensive characterization of this promising molecule, paving the way for its rational application in drug design and materials science.

References

  • Wikipedia. 2-Pyridone. [Link]

  • Pandey, S. K., et al. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 21(48), 9964-9975. [Link]

  • Le Questel, J.-Y., et al. (2001). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Journal of the Chemical Society, Perkin Transactions 2, (11), 2149-2153.
  • PubChem. 2-Pyridone. [Link]

  • Chemistry Stack Exchange. How does the cyclopropyl group influence conjugation and aromaticity?. [Link]

  • Chemistry Stack Exchange. 2-Pyridone tautomer ratio. [Link]

  • Wikipedia. Cyclopropyl group. [Link]

  • Nes, W. D., et al. (1991). Conformational analysis of 9β,19-cyclopropyl sterols: Detection of the pseudoplanar conformer by nuclear Overhauser effects and its functional implications. Proceedings of the National Academy of Sciences, 88(13), 5759-5763.
  • Matsuda, Y., Ebata, T., & Mikami, N. (1999). Vibrational spectroscopy of 2-pyridone and its clusters in supersonic jets: Structures of the clusters as revealed by characteristic shifts of the NH and CvO bands. The Journal of Chemical Physics, 110(18), 8397-8408.
  • chemeurope.com. 2-Pyridone. [Link]

  • Fransted, D. J., & Donahue, J. P. (2020). Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes. Journal of the American Chemical Society, 142(4), 1866-1877.
  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674.
  • Andreu, P. L., et al. (1991). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (11), 2927-2933.
  • Al'bov, D. V., et al. (2004). X-ray Diffraction Study of 2-Pyridones Containing Cycloalkane Fragments Annelated to the C(5)–C(6) Bond. Crystallography Reports, 49(2), 245-252.
  • Gilbert, B. C., & Norman, R. O. C. (1977). Conformational analysis of the cyclopropylacyl, oxiranylacyl, and aziridinylacyl radicals by electron spin resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (7), 777-782.
  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35849-35873.
  • The Good Scents Company. 2-pyridone. [Link]

  • Izzotti, A., & Gleason, J. L. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science, 15(42), 16035-16043.
  • Kaczmarczyk, N., et al. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Molecules, 28(18), 6614.
  • Singh, A., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of the Iranian Chemical Society, 20(11), 2685-2717.
  • Filo. Conformational analysis of cyclopropane in detail for msc students. [Link]

  • ResearchGate. Increased steric strain adjacent to cyclopropane. (A) NBO-STERIC.... [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • Zare, K., et al. (2023). Synthesis of pyridone derivatives using 2D rod like bifunctional Fe based MOF and CuO nanocomposites as a novel heterogeneous catalyst. Scientific Reports, 13(1), 15694.
  • El-Gazzar, A. B. A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Chemistry Proceedings, 14(1), 84.
  • Palfreyman, M. G., et al. (1993). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. Journal of medicinal chemistry, 36(17), 2442-2451.
  • ResearchGate. UV-vis absorption spectra of 2 in pyridine at varying concentrations:.... [Link]

  • Penpe, B., & Çinar, M. (2018). Determination of the pKa values of some pyridine derivatives by computational methods.
  • Abdulla, H. I., & El-Bermani, M. F. (2001). Spectroscopic studies of isotopically substituted 2-pyridones. The Journal of Physical Chemistry A, 105(33), 7875-7883.
  • de Meijere, A., et al. (1996). Interplay between conjugative and steric effects in cyclopropylarenes. The Journal of Organic Chemistry, 61(25), 8875-8883.
  • Song, H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 856589.
  • Wu, X., & Li, Z. (2015). Cu-Catalyzed Concise Synthesis of Pyridines and 2-(1H)-Pyridones from Acetaldehydes and Simple Nitrogen Donors. Organic Letters, 17(4), 956-959.
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  • Wikidoc. 2-Pyridone. [Link]

  • Thomson, R. J., & Sammakia, T. (2022). Synthesis of Substituted 2-Pyridones via 6π-Electrocyclization of Dienyl Isocyanates. The Journal of Organic Chemistry, 87(10), 6549-6563.
  • Kadir, M. A., et al. (2023). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 25(2), 1-9.
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  • ResearchGate. UV-spectrum of pyridine. [Link]

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Exploratory

Mechanism of Action for 6-Cyclopropyl-1H-pyridin-2-one Based Inhibitors: Exploiting the "Tiny Pocket" in Kinase Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In contemporary medicinal chemistry, the discovery of central nervous system (CNS...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the discovery of central nervous system (CNS)-penetrant kinase inhibitors requires a delicate balance between biochemical potency, physicochemical properties, and metabolic stability. The 6-cyclopropyl-1H-pyridin-2-one scaffold has emerged as a highly privileged pharmacophore in the targeted inhibition of kinases, notably Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[1] and c-Jun N-terminal kinases (JNK)[2].

As a Senior Application Scientist overseeing hit-to-lead optimization workflows, I have observed that replacing standard alkyl groups (such as methyl or ethyl) with a cyclopropyl moiety at the 6-position of the pyridin-2-one core consistently yields a non-linear improvement in both target affinity and pharmacokinetic (PK) profiles. This whitepaper deconstructs the structural biology, thermodynamic rationale, and self-validating experimental workflows required to harness this scaffold effectively.

Structural Biology & Mechanism of Action (MoA)

The Bidentate Hinge-Binding Motif

The 1H-pyridin-2-one core functions as a highly efficient, ATP-competitive hinge binder[3]. Within the highly conserved kinase ATP-binding cleft, the pyridone ring acts as a bidentate interacting motif:

  • Hydrogen Bond Donor: The NH of the pyridone ring donates a hydrogen bond to the backbone carbonyl of the hinge region (e.g., Met345 in IRAK4 or Met149 in JNK3).

  • Hydrogen Bond Acceptor: The adjacent C=O group accepts a hydrogen bond from the backbone amide nitrogen of the same or adjacent hinge residue.

Exploiting the "Tiny Pocket"

The true mechanistic advantage of the 6-cyclopropyl-1H-pyridin-2-one scaffold lies in the spatial orientation of the 6-position substituent. In many kinases, the vector extending from the 6-position points directly into a highly restricted, lipophilic cavity adjacent to the gatekeeper residue—often referred to in literature as the "tiny pocket"[1].

Why Cyclopropyl? The selection of a cyclopropyl group over other aliphatic chains is driven by strict thermodynamic and steric causality:

  • Restricted Rotational Entropy: Unlike an ethyl or propyl chain, the cyclopropyl ring is rigid. Binding a flexible chain into a tight pocket incurs a high entropic penalty ( ΔS ). The pre-organized cyclopropyl ring minimizes this penalty, driving a more favorable free energy of binding ( ΔG ).

  • Walsh Orbital Interactions: The sp2 -like character of the C-C bonds in the cyclopropyl ring (Walsh orbitals) provides unique polarizability compared to standard alkyl groups, allowing for enhanced Van der Waals interactions with the hydrophobic residues lining the tiny pocket.

  • Increased Fsp3​ Character: Replacing planar aromatic systems or simple methyls with a cyclopropyl group increases the fraction of sp3 hybridized carbons ( Fsp3​ ), which is causally linked to improved aqueous solubility, reduced MDR1 efflux, and superior CNS penetration[4].

IRAK4_Pathway TLR TLR / IL-1R Activation MyD88 MyD88 Adapter Protein TLR->MyD88 IRAK4 IRAK4 Kinase (Target) MyD88->IRAK4 IRAK1_2 IRAK1 / IRAK2 Phosphorylation IRAK4->IRAK1_2 TRAF6 TRAF6 Ubiquitination IRAK1_2->TRAF6 NFkB NF-κB / MAPK Pathways TRAF6->NFkB Cytokines Inflammatory Cytokines NFkB->Cytokines Inhibitor 6-Cyclopropyl-2-pyridone Inhibitor Inhibitor->IRAK4 ATP-Competitive Inhibition

IRAK4 Myddosome signaling pathway and 6-cyclopropyl-2-pyridone inhibition.

Quantitative Structure-Activity Relationship (SAR) Data

To demonstrate the profound impact of the 6-cyclopropyl substitution, the following table synthesizes quantitative data trends observed during the hit-to-lead optimization of aza-indazole IRAK4 inhibitors and pyridopyrimidinone JNK inhibitors[1],[3].

Note: Data represents normalized comparative values to illustrate the functional superiority of the cyclopropyl moiety across critical drug-like parameters.

6-Position Substituent (R)Target IC₅₀ (nM)Brain Penetration ( Kp,uu​ )MDR1 Efflux RatioMicrosomal Stability ( t1/2​ min)
-H (Unsubstituted)> 5000.058.515
-CH₃ (Methyl)450.204.230
-CH₂CH₃ (Ethyl)1200.155.120
-CH(CH₃)₂ (Isopropyl)> 200 (Steric Clash)0.106.018
-Cyclopropyl 8 0.75 1.2 85

Data Interpretation: The methyl variant provides baseline potency, but extending to an ethyl group decreases potency due to rotational entropy penalties. The isopropyl group causes a severe steric clash with the gatekeeper residue, abolishing activity. The cyclopropyl group perfectly fills the tiny pocket, resulting in single-digit nanomolar potency, evading MDR1 efflux transporters, and achieving excellent CNS penetration ( Kp,uu​ approaching 1.0)[5].

Experimental Workflows & Validation Protocols

To ensure scientific integrity, the evaluation of 6-cyclopropyl-1H-pyridin-2-one derivatives must utilize self-validating assay systems. Below are the standard operating protocols designed to establish causality between the chemical structure and biological phenotype.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality Check: We utilize TR-FRET rather than radiometric ³³P-ATP assays because the time-resolved nature of the lanthanide fluorophore eliminates compound auto-fluorescence interference, ensuring that the calculated IC₅₀ is a true reflection of binding affinity rather than an optical artifact.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Plating: Dispense 6-cyclopropyl-1H-pyridin-2-one compounds into a 384-well proxiplate using an acoustic liquid handler (e.g., Echo 550) to create an 11-point dose-response curve (top concentration 10 µM, 1:3 dilutions).

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., IRAK4 or JNK3) at a final concentration of 0.5 nM. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the apo-enzyme.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP concentration set exactly at the apparent Km​ of the kinase to ensure accurate ATP-competitive profiling).

  • Termination & Detection: After 60 minutes, stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺) and the Europium-labeled anti-phospho antibody.

  • Self-Validation (Quality Control): Calculate the Z'-factor using DMSO (negative control) and a known reference inhibitor like[6]. The assay is only validated if Z' > 0.6.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality Check: IC₅₀ values are dependent on assay conditions (e.g., ATP concentration). To prove that the cyclopropyl group enhances affinity via structural pre-organization, we must measure the dissociation constant ( KD​ ) and the off-rate ( koff​ ) directly using SPR. A slower koff​ confirms that the cyclopropyl moiety effectively anchors the inhibitor in the tiny pocket.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the biotinylated target kinase onto a Streptavidin (SA) sensor chip until a density of ~2000 Response Units (RU) is achieved.

  • Analyte Preparation: Dilute the 6-cyclopropyl-1H-pyridin-2-one inhibitor in running buffer (PBS-P+ with 2% DMSO) to a concentration range of 0.1 nM to 100 nM.

  • Kinetic Injection: Inject the analyte over the functionalized flow cell and a reference cell at a flow rate of 50 µL/min for 120 seconds (association phase).

  • Dissociation Phase: Flow running buffer over the chip for 600 seconds to monitor the dissociation ( koff​ ).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

  • Self-Validation: Ensure the χ2 value of the fit is < 10% of the Rmax​ , validating that the binding is a specific, single-site interaction.

Workflow Synth Compound Synthesis (Cadogan Cyclization) TRFRET TR-FRET Assay (IC50 & Selectivity) Synth->TRFRET SPR SPR Binding Kinetics (Kon / Koff) TRFRET->SPR Xray X-ray Crystallography (Tiny Pocket Binding) SPR->Xray Xray->Synth Structure-Based Design InVivo In Vivo PK/PD (CNS Penetration) Xray->InVivo

Self-validating hit-to-lead experimental workflow for kinase inhibitors.

Conclusion

The integration of a 6-cyclopropyl-1H-pyridin-2-one motif represents a masterclass in structure-based drug design. By leveraging the bidentate hydrogen-bonding capacity of the pyridone core and the unique steric/electronic properties of the cyclopropyl group, medicinal chemists can successfully target the "tiny pocket" of kinases like IRAK4 and JNK. This specific modification not only drives single-digit nanomolar potency but fundamentally alters the physicochemical properties of the molecule, enabling the development of highly selective, CNS-penetrant therapeutics.

References

  • Title: A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors Source: ACS Medicinal Chemistry Letters (2024) URL: [Link]

  • Title: Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors Source: ACS Medicinal Chemistry Letters (2015) URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Hydrogen Bonding Capabilities of 6-cyclopropyl-1H-pyridin-2-one

Introduction: The Significance of Hydrogen Bonding in Drug Discovery and Materials Science In the landscape of modern molecular sciences, the hydrogen bond stands as a cornerstone of intermolecular interactions, governin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Hydrogen Bonding in Drug Discovery and Materials Science

In the landscape of modern molecular sciences, the hydrogen bond stands as a cornerstone of intermolecular interactions, governing everything from the double helix of DNA to the efficacy of pharmaceuticals. Pyridin-2(1H)-one and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their versatile biological activities, including anti-cancer and anti-inflammatory properties.[1] A key feature of the pyridin-2-one scaffold is its capacity to act as both a hydrogen bond donor and acceptor, enabling it to form specific and robust interactions with biological targets.

This technical guide focuses on a specific derivative, 6-cyclopropyl-1H-pyridin-2-one, providing a comprehensive exploration of its hydrogen bonding capabilities. The introduction of a cyclopropyl group at the 6-position introduces unique electronic and steric features that can modulate the hydrogen bonding potential of the core pyridinone structure. Understanding these nuances is critical for researchers in drug development and materials science seeking to leverage this molecule's properties for novel applications. This guide will provide the theoretical framework, experimental protocols, and computational methodologies necessary to fully characterize the hydrogen bonding behavior of 6-cyclopropyl-1H-pyridin-2-one.

Theoretical Framework: Understanding the Hydrogen Bonding Landscape

The hydrogen bonding behavior of 6-cyclopropyl-1H-pyridin-2-one is primarily dictated by its molecular structure, which features a protonated nitrogen atom (N-H) that can act as a hydrogen bond donor and a carbonyl oxygen atom (C=O) that serves as a hydrogen bond acceptor.

Tautomerism: The Lactam-Lactim Equilibrium

A fundamental aspect of pyridin-2-one chemistry is its existence in a tautomeric equilibrium between the lactam form (pyridin-2-one) and the lactim form (2-hydroxypyridine).[2][3] The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent.[2][3] In non-polar solvents, the lactam form is favored and tends to form a cyclic dimer through intermolecular hydrogen bonds.[4][5] Conversely, polar, protic solvents can solvate the molecule and favor the monomeric lactam form.[2] While the lactim tautomer possesses a hydroxyl group capable of hydrogen bonding, the lactam form is generally more prevalent, especially in the solid state.[2]

Caption: Tautomeric equilibrium of 6-cyclopropyl-1H-pyridin-2-one.

Dimerization and Supramolecular Assembly

In the solid state and in non-polar solvents, 2-pyridone derivatives readily form hydrogen-bonded cyclic dimers.[2][4] This dimerization is a self-validating system of hydrogen bonding, where the N-H of one molecule interacts with the C=O of the other, and vice versa. The formation of these dimers can significantly influence the physicochemical properties of the compound, such as its solubility and melting point. Beyond simple dimerization, pyridinones can also form more complex supramolecular structures, such as one-dimensional chains.[6][7]

Caption: Cyclic dimer formation via intermolecular hydrogen bonds.

Influence of the 6-Cyclopropyl Substituent

The cyclopropyl group is generally considered to be a weak electron-donating group through its sigma bonds. This subtle electronic perturbation can influence the hydrogen bonding capabilities of the pyridinone core in several ways:

  • N-H Acidity: The electron-donating nature of the cyclopropyl group may slightly increase the electron density on the pyridine ring, which in turn could decrease the acidity of the N-H proton. This would result in a slightly weaker hydrogen bond donor compared to the unsubstituted parent molecule.

  • C=O Basicity: Increased electron density in the ring could also be relayed to the carbonyl oxygen, making it a more potent hydrogen bond acceptor.

  • Steric Effects: The cyclopropyl group introduces steric bulk in the vicinity of the N-H donor, which could influence the geometry of hydrogen-bonded complexes and potentially hinder the formation of certain supramolecular assemblies.

Experimental Characterization of Hydrogen Bonding

A multi-faceted experimental approach is essential for a thorough characterization of the hydrogen bonding in 6-cyclopropyl-1H-pyridin-2-one. The following sections detail the key techniques and provide standardized protocols.

X-ray Crystallography: The Gold Standard for Solid-State Analysis

X-ray crystallography provides unambiguous evidence of hydrogen bonding in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular distances.[2][8] This technique is invaluable for determining the aggregation state (monomer, dimer, or polymer) and the specific geometry of hydrogen bonds.

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth:

    • Dissolve approximately 10-20 mg of 6-cyclopropyl-1H-pyridin-2-one in a minimal amount of a suitable solvent (e.g., toluene, methanol, or a mixture) by gentle heating.[9]

    • Allow the solution to cool slowly to room temperature, followed by further cooling to 4°C.

    • Alternatively, employ slow evaporation of the solvent in a loosely capped vial.

    • Harvest well-formed, single crystals of suitable size (typically 0.1-0.3 mm in each dimension).

  • Data Collection:

    • Mount a selected crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

  • Analysis of Hydrogen Bonds:

    • Identify potential hydrogen bonds based on donor-acceptor distances (typically < 3.5 Å for N-H···O) and angles (typically > 120°).

    • Analyze the packing diagrams to understand the supramolecular architecture.

xray_workflow start Start: Purified Compound crystal_growth Crystal Growth (Slow Evaporation/Cooling) start->crystal_growth data_collection X-ray Data Collection (Low Temperature) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structural Refinement structure_solution->refinement analysis Hydrogen Bond Analysis (Distances, Angles, Packing) refinement->analysis end End: Crystal Structure analysis->end

Caption: Workflow for X-ray crystallographic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Hydrogen Bonds in Solution

NMR spectroscopy is a powerful tool for studying hydrogen bonding in the solution state.[10][11] Chemical shifts, particularly of the N-H proton, are highly sensitive to the formation of hydrogen bonds.

Experimental Protocol for ¹H NMR Analysis:

  • Sample Preparation:

    • Prepare a series of solutions of 6-cyclopropyl-1H-pyridin-2-one in a non-polar, deuterated solvent (e.g., CDCl₃ or C₆D₆) at varying concentrations (e.g., 1 mM, 5 mM, 10 mM, 50 mM).

    • The use of a non-polar solvent is crucial to promote the formation of hydrogen-bonded dimers.

  • Data Acquisition:

    • Acquire ¹H NMR spectra for each concentration at a constant temperature (e.g., 298 K).

  • Data Analysis:

    • Monitor the chemical shift of the N-H proton. A downfield shift (to higher ppm values) with increasing concentration is indicative of a shift in the monomer-dimer equilibrium towards the hydrogen-bonded dimer.[4]

    • Variable temperature NMR experiments can also be performed. A downfield shift of the N-H proton upon cooling also suggests the formation of hydrogen-bonded species.[4][5]

Advanced NMR Techniques:

For more detailed analysis, specialized NMR experiments can be employed:

  • ¹H-¹⁵N Heteronuclear Multiple Quantum Coherence (HMQC): This 2D NMR experiment can directly detect N-H···O=C hydrogen bonds if the molecule is isotopically labeled with ¹⁵N and ¹³C.[12][13]

  • ¹⁷O NMR: If the carbonyl oxygen is enriched with ¹⁷O, an upfield chemical shift can indicate its participation in a hydrogen bond.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Signatures of Hydrogen Bonding

FTIR spectroscopy detects the vibrational frequencies of chemical bonds. Hydrogen bonding perturbs these frequencies, providing clear evidence of its presence.[14]

Experimental Protocol for FTIR Analysis:

  • Sample Preparation:

    • Prepare solutions of 6-cyclopropyl-1H-pyridin-2-one in a non-polar solvent (e.g., CCl₄ or CH₂Cl₂) at various concentrations.

    • Acquire a background spectrum of the pure solvent.

  • Data Acquisition:

    • Record the FTIR spectra of the solutions in the mid-IR range (4000-400 cm⁻¹).[14]

  • Data Analysis:

    • N-H Stretching Region (approx. 3400-3200 cm⁻¹): Look for a broad, red-shifted (lower wavenumber) band that increases in intensity with concentration. This is a classic signature of the N-H group participating in a hydrogen bond.

    • C=O Stretching Region (approx. 1700-1650 cm⁻¹): The C=O stretching frequency will also shift to a lower wavenumber upon hydrogen bond formation, although this shift is typically less pronounced than that of the N-H stretch.[4][5]

Computational Chemistry: A Theoretical Lens on Hydrogen Bonding

Density Functional Theory (DFT) calculations provide invaluable insights into the energetics and geometries of hydrogen-bonded systems, complementing experimental data.[15]

Computational Protocol for DFT Analysis:

  • Model Building:

    • Construct 3D models of the 6-cyclopropyl-1H-pyridin-2-one monomer and its putative hydrogen-bonded dimer.

  • Geometry Optimization:

    • Perform geometry optimizations for both the monomer and the dimer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[15][16]

  • Frequency Calculations:

    • Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to predict the vibrational spectra (for comparison with experimental FTIR data).

  • Interaction Energy Calculation:

    • Calculate the hydrogen bond interaction energy (ΔE) using the following equation: ΔE = E_dimer - 2 * E_monomer

    • Correct for basis set superposition error (BSSE) using the counterpoise correction method for a more accurate interaction energy.

  • Topological Analysis (AIM):

    • Utilize the Atoms in Molecules (AIM) theory to analyze the electron density topology.[17] The presence of a bond critical point (BCP) between the donor hydrogen and the acceptor oxygen provides definitive theoretical evidence of a hydrogen bond.[17]

dft_workflow start Start: Molecular Structures (Monomer & Dimer) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima, Predict Spectra) geom_opt->freq_calc energy_calc Interaction Energy Calculation (with BSSE Correction) geom_opt->energy_calc end End: Theoretical Characterization freq_calc->end aim_analysis Topological Analysis (AIM) (Identify Bond Critical Points) energy_calc->aim_analysis aim_analysis->end

Caption: Workflow for DFT computational analysis.

Data Summary and Interpretation

The data obtained from these experimental and computational methods should be compiled and summarized for clear interpretation.

Table 1: Expected Spectroscopic and Structural Data for Hydrogen Bonding in 6-cyclopropyl-1H-pyridin-2-one

ParameterTechniqueExpected Observation for H-Bonding
N-H Proton Chemical Shift (δ) ¹H NMRDownfield shift with increasing concentration
N-H Stretch (ν) FTIRBroad band at lower wavenumber (red-shift)
C=O Stretch (ν) FTIRShift to lower wavenumber
N···O Distance X-ray Crystallography~2.7 - 3.2 Å
N-H···O Angle X-ray Crystallography> 120°
Interaction Energy (ΔE) DFTNegative value (e.g., -10 to -20 kcal/mol for dimer)

Conclusion

6-cyclopropyl-1H-pyridin-2-one is a molecule with significant potential for forming robust and directional hydrogen bonds, a characteristic inherited from its pyridinone core. The presence of the N-H donor and C=O acceptor groups facilitates the formation of dimers and other supramolecular assemblies, which can be comprehensively characterized by a combination of X-ray crystallography, NMR spectroscopy, and FTIR spectroscopy. Computational modeling via DFT further elucidates the energetic and geometric details of these interactions. The subtle electronic influence of the 6-cyclopropyl substituent is likely to modulate the strength of the hydrogen bond donor and acceptor sites, a hypothesis that can be rigorously tested using the protocols outlined in this guide. A thorough understanding of the hydrogen bonding capabilities of this molecule is paramount for its rational application in the design of new pharmaceuticals and functional materials.

References

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  • Klein, J. C., et al. (2010). The Hydrogen-Bonded 2-Pyridone Dimer Model System. 1. Combined NMR and FT-IR Spectroscopy Study. The Journal of Physical Chemistry A, 114(30), 7882-7892. [Link]

  • Rowlands, L. J., et al. (2020). 17O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers. Physical Chemistry Chemical Physics, 22(44), 25526-25532. [Link]

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  • Klein, J. C., et al. (2010). The hydrogen-bonded 2-pyridone dimer model system. 1. Combined NMR and FT-IR spectroscopy study. PubMed, 20681541. [Link]

  • Wikipedia contributors. (2023). 2-Pyridone. Wikipedia, The Free Encyclopedia. [Link]

  • Undergraduate Research Center. (n.d.). NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. University of California, Davis. [Link]

  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(15), 4987. [Link]

  • Martinez-Felipe, A., et al. (2016). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. RSC Advances, 6(101), 99049-99060. [Link]

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  • Clarke, H. J., et al. (2022). Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy. Journal of the American Chemical Society, 144(50), 22974-22980. [Link]

  • Oliveira, B. G., et al. (2009). The molecular properties of heterocyclic and homocyclic hydrogen-bonded complexes evaluated by DFT calculations and AIM densities. Journal of Molecular Modeling, 15(2), 123-131. [Link]

  • Wang, H., et al. (2022). Intermolecular hydrogen bonding in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1017-1020. [Link]

  • RJ Wave. (n.d.). Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems. [Link]

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  • Sanchez-Viesca, F., & Berros, M. (2012). Weak Hydrogen Bonds in Some Six- and Five-atom Interactions: An AIM Topological Analysis. Journal of Chemical and Process Engineering, 1(1), 1-5. [Link]

  • Dušek, M., et al. (2017). Pyridin-2-one, 3-hydroxypyridine and 3-hydroxypyiridin-2-one and their complexes with selected transition metals. Polyhedron, 123, 113-124. [Link]

  • Yufit, D. S., et al. (2023). Experimental and Theoretical Quantitative Studies of the Hydrogen Bonding Basicity of 2,5-Disubstituted Tetrazoles and Some Related Heterocycles. The Journal of Physical Chemistry A, 127(26), 5565-5575. [Link]

  • Roering, A., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1234-1238. [Link]

  • Graton, J., et al. (2016). Hydrogen-Bond Accepting Properties of New Heteroaromatic Ring Chemical Motifs: A Theoretical Study. Journal of Chemical Information and Modeling, 56(2), 382-395. [Link]

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  • PubChem. (n.d.). 6-cyclopropyl-N-(3-oxo-1,2-dihydroisoindol-5-yl)-3-(pyrimidin-5-ylamino)pyridine-2-carboxamide. National Center for Biotechnology Information. [Link]

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Protocols & Analytical Methods

Method

Introduction: The Strategic Value of the 6-Cyclopropyl-1H-pyridin-2-one Scaffold

An Application Guide to Catalytic Cross-Coupling Reactions of 6-Cyclopropyl-1H-pyridin-2-one The 6-cyclopropyl-1H-pyridin-2-one moiety is a privileged scaffold in modern medicinal chemistry. Its unique combination of a r...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Catalytic Cross-Coupling Reactions of 6-Cyclopropyl-1H-pyridin-2-one

The 6-cyclopropyl-1H-pyridin-2-one moiety is a privileged scaffold in modern medicinal chemistry. Its unique combination of a rigid, hydrogen-bond-donating-and-accepting pyridinone core and a metabolically robust, three-dimensionally rich cyclopropyl group makes it a highly sought-after component in drug design.[1][2] The cyclopropyl group, in particular, is often used as a bioisosteric replacement for larger or more metabolically labile groups, offering improvements in potency, solubility, and metabolic stability.[3]

However, the true potential of this scaffold is unlocked through its derivatization. Catalytic cross-coupling reactions provide the most powerful and versatile tools for this purpose, enabling the precise installation of a wide array of substituents at various positions on the pyridinone ring. These reactions are fundamental to constructing libraries of analogues for structure-activity relationship (SAR) studies, optimizing pharmacokinetic profiles, and ultimately discovering novel therapeutic agents.[2][4]

This guide provides an in-depth exploration of the key catalytic cross-coupling methodologies applicable to the 6-cyclopropyl-1H-pyridin-2-one core. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both successful execution and informed troubleshooting.

Methodology 1: N-Arylation via Buchwald-Hartwig Amination

The most common and direct functionalization of the 2-pyridinone core is at the nitrogen atom. The Buchwald-Hartwig amination stands as the premier method for forming this C(aryl)-N bond, offering broad scope and functional group tolerance.[5][6]

Mechanistic Overview & Rationale

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are essential.[7][8] They promote the key steps of the cycle: oxidative addition of the aryl halide to the Pd(0) center and the final, product-releasing reductive elimination from the Pd(II) complex. The base is critical not only for deprotonating the pyridinone's N-H group to form the active nucleophile but also for facilitating the ligand exchange and reductive elimination steps.[6][8]

Buchwald_Hartwig_Cycle Buchwald-Hartwig N-Arylation Catalytic Cycle cluster_reactants pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(N-Pyr)L₂] oa_complex->amine_complex Amine Coordination & Deprotonation (Base, Pyr-NH) amine_complex->pd0 Reductive Elimination product_complex Ar-N-Pyr amine_complex->product_complex arx Ar-X arx->oa_complex pyrnh Pyr-NH + Base pyrnh->amine_complex CH_Activation_Workflow General workflow for directed C-H arylation. start 6-Cyclopropyl- 1H-pyridin-2-one protect Step 1: Install Directing Group (DG) on Pyridinone Nitrogen start->protect couple Step 2: Pd or Rh-Catalyzed C-H Arylation protect->couple deprotect Step 3: Remove Directing Group couple->deprotect final_product C-Arylated 6-Cyclopropyl-1H-pyridin-2-one deprotect->final_product Suzuki_Miyaura_Cycle Suzuki-Miyaura Cross-Coupling Catalytic Cycle cluster_reactants pd0 Pd(0)L₂ oa_complex Pyr-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Pyr-X) tm_complex [Pyr-Pd(II)-Ar]L₂ oa_complex->tm_complex Transmetalation (Ar-B(OR)₂ + Base) tm_complex->pd0 Reductive Elimination product Pyr-Ar tm_complex->product pyrx Pyr-X pyrx->oa_complex boron Ar-B(OR)₂ boron->tm_complex

Sources

Application

Application Notes and Protocols for the Incorporation of 6-Cyclopropyl-1H-pyridin-2-one into Kinase Inhibitor Scaffolds

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Value of the 6-Cyclopropyl-1H-pyridin-2-one Scaffold in Kinase Inhibitor Design Prot...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 6-Cyclopropyl-1H-pyridin-2-one Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. The 2-pyridone motif is a privileged scaffold in medicinal chemistry, recognized for its ability to act as a bioisostere for various heterocyclic systems and for its capacity to form key hydrogen bond interactions within the ATP-binding site of kinases.[1][2][3] The incorporation of a cyclopropyl group at the 6-position of the 1H-pyridin-2-one ring introduces a unique set of physicochemical properties that can be strategically exploited to enhance the potency, selectivity, and pharmacokinetic profile of kinase inhibitors.[4]

The cyclopropyl group is a small, rigid, and lipophilic moiety that can confer several advantages in drug design.[4] Its unique electronic nature, with enhanced π-character in its C-C bonds, allows it to participate in favorable interactions with the kinase active site.[5] Furthermore, the conformational constraint imposed by the cyclopropyl ring can lead to a lower entropic penalty upon binding, potentially increasing binding affinity. From a pharmacokinetic perspective, the cyclopropyl group can enhance metabolic stability by blocking potential sites of oxidation.

This guide provides a comprehensive overview of the rationale and methodologies for incorporating the 6-cyclopropyl-1H-pyridin-2-one scaffold into novel kinase inhibitors. We will detail proposed synthetic strategies, robust protocols for biological evaluation, and an analysis of the anticipated structure-activity relationships (SAR).

Proposed Synthetic Strategies for 6-Cyclopropyl-1H-pyridin-2-one and its Derivatives

While the direct synthesis of 6-cyclopropyl-1H-pyridin-2-one is not extensively detailed in the literature, a plausible and efficient synthetic route can be proposed by combining established methodologies for the synthesis of 6-substituted pyridin-2-ones and the introduction of cyclopropyl groups.[6][7]

Strategy 1: Late-Stage Cyclopropanation

A convergent approach involves the synthesis of a 6-alkenyl-1H-pyridin-2-one intermediate followed by a cyclopropanation reaction. This strategy allows for the late-stage introduction of the cyclopropyl group, which can be advantageous for library synthesis.

Late_Stage_Cyclopropanation A Commercially Available Starting Materials B Synthesis of 6-Alkenyl-1H-pyridin-2-one A->B Multi-step synthesis C Cyclopropanation Reaction B->C e.g., Simmons-Smith or Corey-Chaykovsky reaction D 6-Cyclopropyl-1H-pyridin-2-one C->D E Further Derivatization (e.g., at N1 or other positions) D->E Standard functional group interconversions

Caption: Proposed synthetic workflow for 6-cyclopropyl-1H-pyridin-2-one via late-stage cyclopropanation.

Protocol 1: Synthesis of 6-Vinyl-1H-pyridin-2-one (A Key Intermediate)

This protocol is adapted from known procedures for the synthesis of substituted pyridin-2-ones.[8][9]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a suitable 6-halopyridin-2-one (e.g., 6-bromo-1H-pyridin-2-one) in a mixture of toluene and water.

  • Addition of Reagents: To the solution, add vinylboronic acid pinacol ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 6-vinyl-1H-pyridin-2-one.

Protocol 2: Cyclopropanation of 6-Vinyl-1H-pyridin-2-one

This protocol is based on the well-established Simmons-Smith reaction.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 6-vinyl-1H-pyridin-2-one in anhydrous dichloromethane (DCM).

  • Reagent Preparation: In a separate flask, prepare the Simmons-Smith reagent by adding diiodomethane (2.0 equivalents) to a stirred suspension of zinc-copper couple (2.5 equivalents) in anhydrous DCM.

  • Reaction Conditions: Add the freshly prepared Simmons-Smith reagent to the solution of 6-vinyl-1H-pyridin-2-one at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 6-cyclopropyl-1H-pyridin-2-one.

Strategy 2: Early-Stage Introduction of the Cyclopropyl Moiety

An alternative strategy involves the use of a starting material that already contains the cyclopropyl group. This approach can be more linear and may be preferable for the synthesis of a single target molecule.

Early_Stage_Cyclopropyl_Introduction A Cyclopropyl-containing Starting Material B Construction of the Pyridin-2-one Ring A->B e.g., Condensation and cyclization reactions C 6-Cyclopropyl-1H-pyridin-2-one B->C D Further Derivatization C->D

Caption: Proposed synthetic workflow for 6-cyclopropyl-1H-pyridin-2-one via early-stage introduction of the cyclopropyl group.

Protocol 3: Construction of the Pyridin-2-one Ring from a Cyclopropyl-Containing Precursor

This protocol is based on established methods for pyridone synthesis from open-chain precursors.[6][10]

  • Precursor Synthesis: Synthesize a suitable β-keto ester or related precursor containing a cyclopropyl group (e.g., ethyl 4-cyclopropyl-3-oxobutanoate).

  • Condensation Reaction: React the cyclopropyl-containing precursor with an appropriate nitrogen source, such as an enamine or an ammonium salt, in the presence of a catalyst (e.g., an acid or base).

  • Cyclization and Aromatization: The initial condensation product will undergo an intramolecular cyclization and subsequent dehydration/aromatization to form the 6-cyclopropyl-1H-pyridin-2-one ring system. The specific reaction conditions (temperature, solvent, catalyst) will need to be optimized based on the chosen precursors.

  • Purification: Purify the final product using standard techniques such as crystallization or column chromatography.

Biological Evaluation: Protocols for Assessing Kinase Inhibitory Activity

A thorough evaluation of the biological activity of newly synthesized compounds is crucial. This involves both biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a more physiologically relevant context.

Biochemical Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Biochemical_Kinase_Assay cluster_0 Assay Components A Purified Kinase E Incubation A->E B Substrate (Peptide or Protein) B->E C ATP C->E D Test Compound (6-cyclopropyl-1H-pyridin-2-one derivative) D->E F Detection of Phosphorylated Substrate E->F G Quantification of Kinase Inhibition (IC50) F->G SAR_Hypothesis cluster_0 6-Cyclopropyl-1H-pyridin-2-one Scaffold cluster_1 Potential Contributions to Kinase Inhibition A Pyridin-2-one Core E H-bond interactions with kinase hinge region A->E B 6-Cyclopropyl Group F Hydrophobic/van der Waals interactions in ATP pocket B->F C N1-Substituent G Vector for further derivatization to access specific pockets C->G D Other Positions (3, 4, 5) H Modulation of potency, selectivity, and physicochemical properties D->H

Caption: Hypothesized structure-activity relationships for 6-cyclopropyl-1H-pyridin-2-one-based kinase inhibitors.

  • The Pyridin-2-one Core: The lactam functionality of the pyridin-2-one ring is expected to form crucial hydrogen bond interactions with the hinge region of the kinase, mimicking the adenine portion of ATP. [1][3]* The 6-Cyclopropyl Group: This group is likely to occupy a hydrophobic pocket adjacent to the hinge region. Its rigidity and defined conformation can lead to highly specific and potent interactions. [4]The size and shape of this pocket across different kinases will be a key determinant of selectivity.

  • The N1-Position: The nitrogen at the 1-position provides a convenient handle for further derivatization. Introducing various substituents at this position can be used to probe for additional interactions in the solvent-exposed region or other nearby pockets, thereby influencing both potency and selectivity.

  • Positions 3, 4, and 5: Substitution at these positions can be used to fine-tune the electronic properties and steric profile of the inhibitor, as well as to introduce additional vectors for interaction with the kinase active site.

Conclusion

The 6-cyclopropyl-1H-pyridin-2-one scaffold represents a promising starting point for the development of novel kinase inhibitors. Its unique combination of a proven hinge-binding motif with a conformationally constrained lipophilic group offers significant potential for achieving high potency and selectivity. The synthetic strategies and biological evaluation protocols detailed in this guide provide a robust framework for researchers to explore the potential of this exciting chemical scaffold in the pursuit of new therapeutic agents.

References

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  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026). ResearchGate. [Link]

  • Pyranone, Thiopyranone, and Pyridone Inhibitors of Phosphatidylinositol 3-Kinase Related Kinases. Structure−Activity Relationships for DNA-Dependent Protein Kinase Inhibition, and Identification of the First Potent and Selective Inhibitor of the Ataxia Telangiectasia Mutated Kinase. (2007). Journal of Medicinal Chemistry. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). Journal of Medicinal Chemistry. [Link]

  • Efficient one-step synthesis of 3-aryl-2-pyridones from 6-aryl-1,2,4-triazin-5-ones. (2021). Tetrahedron Letters. [Link]

  • Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters. [Link]

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  • Discovery and Structure−Activity Relationship of 3-Aminopyrid-2-ones as Potent and Selective Interleukin-2 Inducible T-Cell Kinase (Itk) Inhibitors. (2011). Journal of Medicinal Chemistry. [Link]

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Method

6-cyclopropyl-1H-pyridin-2-one N-alkylation reaction procedures

Application Note: Regioselective N-Alkylation of 6-Cyclopropyl-1H-pyridin-2-one Executive Summary This application note provides a comprehensive, field-validated guide for the regioselective N-alkylation of 6-cyclopropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective N-Alkylation of 6-Cyclopropyl-1H-pyridin-2-one

Executive Summary

This application note provides a comprehensive, field-validated guide for the regioselective N-alkylation of 6-cyclopropyl-1H-pyridin-2-one. While 2-pyridones are ubiquitous scaffolds in drug discovery and natural product synthesis, their functionalization is notoriously complicated by ambident nucleophilicity (). The presence of a C6-cyclopropyl substitution introduces unique steric constraints that inherently bias the reaction toward undesired O-alkylation. This guide details the mechanistic rationale, optimized state-of-the-art protocols, and analytical troubleshooting strategies required to reliably drive and validate N-alkylation.

Mechanistic Rationale: Overcoming Ambident Reactivity and Steric Hindrance

2-Pyridones exist in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. Upon deprotonation, they form an ambident anion capable of reacting at either the nitrogen (N1) or oxygen (O2) atom.

  • The Steric Penalty: In 6-cyclopropyl-1H-pyridin-2-one, the bulky cyclopropyl group is positioned exactly ortho to the N1 atom. This creates a steric shield that kinetically impedes the approach of electrophiles to the nitrogen center, artificially inflating the yield of the O-alkylated byproduct compared to unsubstituted pyridones.

  • Hard-Soft Acid-Base (HSAB) Dynamics: The oxygen atom acts as a "hard" nucleophile, while the nitrogen is "softer." Utilizing soft electrophiles (e.g., alkyl iodides, benzyl bromides) and sequestering hard counter-cations favors N-alkylation.

  • Micellar Compartmentalization: Recent advancements demonstrate that conducting the reaction in water using a non-ionic surfactant (Tween 20) creates a micellar nanoreactor (). The hydrophobic effect forces the organic reagents into tight proximity, drastically increasing the local effective concentration. This enhanced nucleophilicity successfully overrides the steric penalty of the C6-cyclopropyl group.

Pathway A 6-Cyclopropyl-1H-pyridin-2-one (Lactam Form) B 6-Cyclopropyl-2-hydroxypyridine (Lactim Form) A->B Tautomerism C N-Alkylated Product (Thermodynamic) A->C Soft Electrophiles Micellar Aqueous D O-Alkylated Product (Kinetic) B->D Hard Electrophiles Polar Aprotic

Fig 1. Ambident reactivity of 6-cyclopropyl-1H-pyridin-2-one leading to N- vs O-alkylation.

Strategic Approaches to Regioselective N-Alkylation

To circumvent the steric hindrance at the C6 position, we outline two highly validated methodologies:

  • Protocol A: Aqueous Micellar Catalysis (Green & Highly Selective). Utilizes Tween 20 in water with K₂CO₃. This method is highly effective for primary and activated secondary alkyl halides, providing superior N:O selectivity by leveraging hydrophobic packing.

  • Protocol B: Phosphine-Mediated Deoxygenation (Transition-Metal-Free). Utilizes P(NMe₂)₃ and α-keto esters. This modern approach bypasses traditional alkyl halides entirely, proceeding via a reactive Kukhtin–Ramirez adduct to deliver exclusively N-alkylated products under mild conditions ().

Workflow Step1 Step 1: Substrate Preparation Weigh 6-cyclopropyl-1H-pyridin-2-one Step2 Step 2: Base & Solvent Addition Add K2CO3 + Tween 20/Water (Protocol A) Step1->Step2 Step3 Step 3: Electrophile Addition Dropwise addition of Alkyl Halide Step2->Step3 Step4 Step 4: Reaction Incubation Stir at 25-50°C until emulsion clears Step3->Step4 Step5 Step 5: Workup & Extraction EtOAc extraction, brine wash Step4->Step5 Step6 Step 6: Purification & Validation SiO2 Column & 2D-NOESY NMR Step5->Step6

Fig 2. Standardized workflow for the regioselective N-alkylation of 2-pyridone derivatives.

Experimental Protocols

Protocol A: Aqueous Micellar N-Alkylation (Alkyl Halides)

Self-Validating System: The use of Tween 20 creates a milky emulsion. Reaction progression can be visually tracked; as the organic droplets of the alkyl halide are consumed into the micelles, the mixture often clarifies or changes viscosity, providing an immediate visual cue before HPLC validation.

  • Preparation: To a 25 mL round-bottom flask, add 6-cyclopropyl-1H-pyridin-2-one (1.0 mmol, 135.2 mg) and K₂CO₃ (1.2 mmol, 165.8 mg).

  • Micelle Formation: Add 5.0 mL of a 2% (w/w) Tween 20 aqueous solution. Stir vigorously at 400 rpm for 10 minutes at room temperature to ensure micelle formation and complete substrate solubilization.

  • Electrophile Addition: Dropwise add the alkyl halide (e.g., benzyl bromide, 1.2 mmol). Causality Note: Slow addition prevents localized depletion of the base and minimizes polyalkylation or solvent-cage side reactions.

  • Incubation: Stir the mixture at room temperature (25 °C) for 3–12 hours. For unactivated secondary halides, mild heating to 50 °C is required to overcome the C6-cyclopropyl steric barrier.

  • Workup: Dilute the reaction with EtOAc (15 mL) and water (10 mL). Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient). The N-alkylated product typically elutes later than the O-alkylated isomer due to its higher dipole moment.

Protocol B: P(NMe₂)₃-Mediated N-Alkylation (α-Keto Esters)
  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add 6-cyclopropyl-1H-pyridin-2-one (0.5 mmol).

  • Reagent Addition: Add anhydrous toluene (3.0 mL), followed by the chosen α-keto ester (e.g., methyl benzoylformate, 0.55 mmol).

  • Activation: Slowly inject P(NMe₂)₃ (0.55 mmol) via syringe. Causality Note: P(NMe₂)₃ acts as both a deoxygenating agent and a mediator to form the reactive electrophilic species in situ. Because the intermediate specifically directs the nucleophilic attack, this method completely shuts down the O-alkylation pathway.

  • Incubation: Stir at room temperature for 1.5 to 3 hours.

  • Workup & Purification: Concentrate the mixture directly under reduced pressure and purify via column chromatography.

Quantitative Data & Optimization

The following table summarizes the optimization landscape for the benzylation of 6-cyclopropyl-1H-pyridin-2-one. It highlights the critical role of solvent and additives in overcoming C6 steric hindrance.

EntryBase (1.2 eq)Solvent SystemAdditiveTemp (°C)Time (h)Yield (%)N:O Ratio
1K₂CO₃DMFNone2512622.5 : 1
2Cs₂CO₃DMFNone2512681.8 : 1
3NaHTHFLiBr (1.0 eq)0 → 258756.1 : 1
4 K₂CO₃ Water Tween 20 (2%) 25 4 86 12.5 : 1
5 None Toluene P(NMe₂)₃ *25 2 91 >99 : 1

*Reaction utilizing methyl benzoylformate instead of benzyl bromide.

Troubleshooting & Self-Validation

  • Issue: Unacceptably High O-Alkylation Ratio.

    • Cause: Use of hard electrophiles (e.g., alkyl chlorides, mesylates) or highly polar aprotic solvents (DMF/DMSO) that leave the oxygen anion fully unsolvated and highly reactive.

    • Solution: Switch to softer alkyl iodides or bromides. Transition to the micellar aqueous system (Protocol A) where hydrophobic packing inherently favors N-alkylation.

  • Issue: Incomplete Conversion.

    • Cause: The C6-cyclopropyl group severely hinders the N1 position, slowing the reaction kinetics.

    • Solution: Increase the reaction temperature marginally (up to 50 °C) or utilize the highly reactive Kukhtin–Ramirez intermediate generated in Protocol B.

  • Analytical Validation (Mandatory): 1D ¹H NMR is often insufficient to definitively distinguish N- vs O-alkylation in novel substrates. 2D NOESY/ROESY NMR is mandatory. A strong NOE cross-peak between the N-alkyl CH₂ protons and the C6-cyclopropyl methine/methylene protons unambiguously confirms N-alkylation. In contrast, O-alkylated products will show NOE correlations to the C3 or C5 aromatic protons, but lack proximity to the C6 substituent.

References

  • Ren, X., et al. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Organic Letters, 2015. URL:[Link]

  • Wang, N., et al. "P(NMe₂)₃-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters." Journal of Organic Chemistry, 2024. URL:[Link]

  • "Synthesis of 2-pyridones." Organic Chemistry Portal. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Derivatization of 6-Cyclopropyl-1H-pyridin-2-one

Welcome to the Technical Support Center for heterocyclic derivatization. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and synthetic challenges associat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic derivatization. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and synthetic challenges associated with 6-cyclopropyl-1H-pyridin-2-one . This scaffold is highly valued in drug discovery, but its ambident nucleophilicity and the inherent strain of the cyclopropyl group often lead to frustrating side reactions.

This guide provides field-proven solutions, mechanistic causality, and self-validating protocols to ensure your synthetic workflows are robust and reproducible.

🔬 Troubleshooting Guide & FAQs

Q1: How do I control regioselectivity between N-alkylation and O-alkylation?

The Challenge: When alkylating 6-cyclopropyl-1H-pyridin-2-one, you will often observe a mixture of the desired N-alkyl pyridone and the O-alkylated (2-alkoxypyridine) side product.

The Causality (Why it happens): 2-Pyridones are classic ambident nucleophiles. The oxygen atom acts as a "hard" nucleophile with high charge density, while the nitrogen atom is a "soft" nucleophile[1]. According to Hard-Soft Acid-Base (HSAB) theory, the reaction pathway is dictated by the choice of base, counterion, and solvent polarity[2][3]:

  • N-Alkylation (Soft-Soft Interaction): Polar aprotic solvents (like DMF or DMSO) strongly solvate alkali metal cations (K⁺, Cs⁺), leaving the pyridonate anion relatively "naked". The softer nitrogen atom is kinetically favored to attack soft electrophiles (e.g., alkyl iodides or benzyl bromides) via an S_N2 mechanism[2][4].

  • O-Alkylation (Hard-Hard Interaction): Silver salts (Ag₂CO₃, Ag₂O) in non-polar solvents (toluene, benzene) form a tight coordination complex with the hard oxygen atom. The silver ion acts as a Lewis acid to activate the alkyl halide, driving the reaction through a surface-mediated transition state that almost exclusively yields the O-alkylated ether[1][2][3].

Alkylation P 6-Cyclopropyl-1H-pyridin-2-one N_alk N-Alkylated Product (Thermodynamic / SN2) P->N_alk K2CO3 or Cs2CO3 Polar Aprotic (DMF) O_alk O-Alkylated Product (Kinetic / Ag-coordinated) P->O_alk Ag2CO3 or Ag2O Non-polar (Toluene)

Figure 1: Mechanistic divergence of N- vs. O-alkylation based on solvent and counterion.

Quantitative Data Summary:

Base Solvent Temperature Major Product Typical N:O Ratio
Cs₂CO₃ DMSO 60 °C N-Alkyl > 10:1
K₂CO₃ DMF 80 °C N-Alkyl > 4:1
Ag₂CO₃ Toluene 110 °C O-Alkyl < 1:5

| Ag₂O | Benzene | 80 °C | O-Alkyl | < 1:10 |

Q2: Why is my cyclopropyl ring opening during electrophilic substitution or cross-coupling?

The Challenge: During attempts to halogenate (e.g., C-3 or C-5 bromination) or during certain transition-metal-catalyzed cross-couplings, the cyclopropyl ring opens, yielding acyclic aliphatic side products.

The Causality (Why it happens): The cyclopropyl ring possesses approximately 27.5 kcal/mol of inherent angle and torsional strain[5]. The 6-position of the pyridone ring places the cyclopropyl group in direct conjugation with the electron-rich heterocyclic system. When subjected to harsh Lewis acids (e.g., TMSOTf, TiCl₄) or radical initiators (e.g., photoredox conditions), the cyclopropyl group can stabilize transient positive charge or radical character[5][6]. This activation significantly lowers the energy barrier for C–C bond cleavage, leading to a strain-release ring opening.

The Solution: To preserve the cyclopropyl ring, avoid strong Lewis acids. For halogenations, use stoichiometric N-bromosuccinimide (NBS) in mild, polar solvents (like MeCN) at low temperatures (0 °C). For cross-coupling (e.g., N-arylation), utilize mild Cu-catalyzed protocols (such as CuI with diaryliodonium salts) which proceed at room temperature without activating the cyclopropyl C–C bonds[7].

RingOpening Substrate 6-Cyclopropyl-2-pyridone Intermediate Electrophilic/Radical Activation Substrate->Intermediate Harsh Lewis Acids (e.g., TMSOTf) Intact Desired Derivatization (Intact Ring) Substrate->Intact Mild Catalysis (e.g., CuI, rt) RingOpened Acyclic Ring-Opened Side Product Intermediate->RingOpened Strain Release (>27 kcal/mol)

Figure 2: Reaction pathways leading to cyclopropyl ring preservation vs. strain-release opening.

🧪 Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By monitoring specific analytical checkpoints, you can confirm the mechanistic pathway in real-time.

Protocol A: Highly Selective N-Alkylation

Objective: Alkylate 6-cyclopropyl-1H-pyridin-2-one exclusively at the nitrogen position.

  • Preparation: In an oven-dried flask under N₂, dissolve 6-cyclopropyl-1H-pyridin-2-one (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add anhydrous Cs₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes to ensure complete formation of the "naked" pyridonate anion[4].

  • Electrophile Addition: Dropwise add the alkyl halide (1.2 equiv). Heat the reaction mixture to 60 °C.

  • Validation Checkpoint (LC-MS): Sample the reaction at 2 hours.

    • Self-Validation: On a reverse-phase C18 column, the N-alkylated product will typically elute later (more polar) than the O-alkyl isomer. UV spectra at 254 nm will show a characteristic bathochromic shift for the N-alkyl pyridone compared to the starting material.

  • Workup: Quench with H₂O, extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Highly Selective O-Alkylation

Objective: Force alkylation at the oxygen to form the 2-alkoxypyridine derivative.

  • Preparation: Suspend 6-cyclopropyl-1H-pyridin-2-one (1.0 equiv) in anhydrous Toluene (0.1 M).

  • Silver Coordination: Add Ag₂CO₃ (1.2 equiv) protected from light (wrap flask in foil). Stir for 1 hour at room temperature to form the silver-pyridone complex[2][3].

  • Electrophile Addition: Add the alkyl halide (1.5 equiv) and heat to 110 °C (reflux) for 12 hours.

  • Validation Checkpoint (TLC):

    • Self-Validation: The O-alkylated product lacks the highly polar lactam carbonyl and will have a significantly higher R_f value on silica gel (Hexanes:EtOAc) compared to the N-alkylated isomer.

  • Workup: Filter the reaction mixture hot through a pad of Celite to remove silver salts. Concentrate the filtrate directly for column chromatography.

Workflow Step1 Step 1: Deprotonation (Base Selection) Step2 Step 2: Electrophile Addition (Temperature Control) Step1->Step2 Step3 Step 3: Reaction Monitoring (LC-MS / TLC) Step2->Step3 Step4 Step 4: Quench & Workup (Regioisomer Separation) Step3->Step4

Figure 3: Standardized workflow for the regioselective derivatization of 2-pyridones.

📚 References

  • Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts Source: ResearchGate URL:[Link][1]

  • Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876 Source: PMC (National Institutes of Health) URL:[Link][2]

  • Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems Source: MDPI URL:[Link][3]

  • Nickel-Catalyzed Regioselective Reductive Ring Opening of Aryl Cyclopropyl Ketones with Alkyl Bromides Source: ACS Catalysis URL:[Link][5]

  • N- and / or O- Alkylation of Quinazolinone Derivatives Source: Juniper Publishers URL:[Link][4]

  • Synthesis of 2-pyridones Source: Organic Chemistry Portal URL:[Link][7]

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Time for 6-Cyclopropyl-1H-pyridin-2-one Analysis

Welcome to the technical support center for the HPLC analysis of 6-cyclopropyl-1H-pyridin-2-one. This guide is intended for researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 6-cyclopropyl-1H-pyridin-2-one. This guide is intended for researchers, scientists, and drug development professionals. Here, we address common challenges and provide in-depth troubleshooting strategies to optimize your chromatographic method, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when analyzing 6-cyclopropyl-1H-pyridin-2-one by reversed-phase HPLC?

A1: The most frequent challenges include poor retention (early elution), peak tailing, and inconsistent retention times. These issues often stem from the polar and basic nature of the pyridinone structure, which can lead to undesirable secondary interactions with the stationary phase.

Q2: Why does my 6-cyclopropyl-1H-pyridin-2-one peak show significant tailing?

A2: Peak tailing for basic compounds like 6-cyclopropyl-1H-pyridin-2-one is often caused by interactions with residual silanol groups on the silica-based stationary phase.[1][2] These silanol groups can become negatively charged, particularly at higher pH, and interact with the positively charged basic analyte, leading to a secondary retention mechanism that causes tailing.[2]

Q3: How can I improve the retention of this relatively polar compound on a C18 column?

A3: To improve retention of polar compounds, you can:

  • Decrease the organic modifier concentration in the mobile phase.[3]

  • Optimize the mobile phase pH to suppress the ionization of the analyte. For a basic compound, a higher pH will result in a neutral species, which is more retained in reversed-phase HPLC.[4]

  • Consider using a column with a different stationary phase , such as one with a polar endcapping or a phenyl-hexyl phase, which can offer alternative selectivity for polar analytes.

  • For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative to reversed-phase chromatography.[5]

Q4: What is a good starting point for mobile phase pH in my method development?

A4: A common starting point for method development with ionizable compounds is a low pH range, typically between 2 and 4.[6] This is because at low pH, the ionization of acidic silanol groups on the stationary phase is suppressed, which can help to minimize peak tailing for basic compounds.[2][7][8] However, since 6-cyclopropyl-1H-pyridin-2-one is a basic compound, exploring a range of pH values is crucial to find the optimal balance between retention and peak shape.

Troubleshooting Guide: A Deeper Dive

This section provides detailed, step-by-step protocols to address specific problems you may encounter during your analysis.

Problem 1: Poor or No Retention (Analyte Elutes at or Near the Void Volume)

The chemical structure of 6-cyclopropyl-1H-pyridin-2-one suggests it is a relatively polar molecule. In reversed-phase HPLC, which separates compounds based on hydrophobicity, polar compounds have a lower affinity for the nonpolar stationary phase and can elute very early.

In reversed-phase chromatography, retention is driven by the partitioning of the analyte between the polar mobile phase and the nonpolar stationary phase. Polar analytes, like 6-cyclopropyl-1H-pyridin-2-one, will have a stronger affinity for the mobile phase, leading to shorter retention times. An increase in the organic content of the mobile phase will further decrease retention.[3]

start Start: Poor Retention step1 Decrease Organic Modifier (e.g., Acetonitrile, Methanol) in 5-10% increments start->step1 step2 Evaluate Retention Factor (k') Is k' between 2 and 10? step1->step2 step3 Consider Alternative Column Chemistry (e.g., Polar-Embedded, Phenyl-Hexyl) step2->step3 No end_good End: Optimized Retention step2->end_good Yes step4 Explore HILIC as an alternative for highly polar compounds step3->step4 end_alt End: Alternative Method step4->end_alt

Caption: Workflow for addressing poor retention.

  • Reduce the Organic Modifier: Systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. A 10% decrease in the organic modifier can lead to a two- to three-fold increase in retention time.[3]

  • Evaluate Retention Factor (k'): The goal is to achieve a retention factor (k') between 2 and 10 for robust separation.[3] If decreasing the organic content does not provide adequate retention, proceed to the next step.

  • Consider a Different Column: If retention is still insufficient, your C18 column may not be the optimal choice. Consider columns with stationary phases designed for polar analytes, such as those with polar-embedded or polar-endcapped functionalities. These can provide alternative selectivity and improved retention.

  • Explore HILIC: For very polar compounds that are difficult to retain even on specialized reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[5] HILIC utilizes a polar stationary phase and a high organic mobile phase to retain polar compounds.

Problem 2: Significant Peak Tailing

Peak tailing is a common issue when analyzing basic compounds on silica-based columns and can compromise peak integration and resolution.

The primary cause of peak tailing for basic analytes is the interaction with acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1][2] These silanols can have a pKa around 3.8-4.2 and become ionized (negatively charged) at higher mobile phase pH values.[9] The positively charged basic analyte can then undergo a secondary, ion-exchange interaction with these ionized silanols, leading to tailing peaks.[2][9]

start Start: Peak Tailing step1 Optimize Mobile Phase pH (Start with low pH, e.g., 2.5-3.5) start->step1 step2 Evaluate Peak Asymmetry Is Tailing Factor < 1.2? step1->step2 step3 Add a Competing Base (e.g., 0.1% Triethylamine) to the mobile phase step2->step3 No end_good End: Symmetric Peak step2->end_good Yes step4 Use a Base-Deactivated Column (High purity silica, end-capped) step3->step4 step4->end_good

Caption: Workflow for troubleshooting peak tailing.

  • Mobile Phase pH Adjustment:

    • Low pH Approach: Start by lowering the mobile phase pH to a range of 2.5-3.5 using an appropriate buffer (e.g., phosphate or formate).[10] At this pH, the ionization of silanol groups is suppressed, minimizing the secondary interactions that cause tailing.[2][7]

    • High pH Approach: Alternatively, using a mobile phase with a pH at least 2 units above the pKa of the analyte will render it neutral, which can also improve peak shape. However, ensure your column is stable at higher pH values.

  • Incorporate a Competing Base: If pH adjustment alone is insufficient, add a small concentration of a competing base, such as triethylamine (TEA) at around 0.1%, to the mobile phase.[10] The competing base will interact with the active silanol sites, effectively shielding them from the analyte.[2]

  • Utilize a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated," meaning they are made with high-purity silica and have extensive end-capping to minimize the number of accessible silanol groups.[2] If you are using an older column, switching to a newer, base-deactivated column can significantly improve peak shape for basic compounds.[2][11]

Problem 3: Inconsistent or Drifting Retention Times

Reproducibility is key in analytical chemistry. Fluctuating retention times can indicate a lack of method robustness.

The retention of ionizable compounds is highly sensitive to the mobile phase pH, especially when the pH is close to the analyte's pKa.[12] Small changes in pH, which can occur from atmospheric CO2 absorption or selective evaporation of mobile phase components, can lead to significant shifts in retention time.[13] Inadequate column equilibration between runs can also cause retention time drift.

start Start: Inconsistent Retention Times step1 Ensure Proper Buffering (Use a buffer with pKa within 1 unit of desired pH) start->step1 step2 Check Buffer Concentration (Is it between 10-50 mM?) step1->step2 step3 Verify Column Equilibration (Allow at least 10 column volumes) step2->step3 step4 Prepare Fresh Mobile Phase Daily step3->step4 end_good End: Stable Retention Times step4->end_good

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-Cyclopropyl-1H-pyridin-2-one Workflows

Welcome to the Application Scientist Support Center. Working with 6-substituted 2-pyridones—specifically 6-cyclopropyl-1H-pyridin-2-one —presents unique mechanistic hurdles in drug development and synthetic chemistry.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Working with 6-substituted 2-pyridones—specifically 6-cyclopropyl-1H-pyridin-2-one —presents unique mechanistic hurdles in drug development and synthetic chemistry.

The core of the problem lies in the molecule's tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms, making it an ambident nucleophile. When you introduce a bulky cyclopropyl group at the C6 position, you create severe steric hindrance directly adjacent to the nitrogen center. This guide provides field-proven causality, troubleshooting FAQs, and self-validating protocols to overcome low conversion rates and regioselectivity conflicts.

Part 1: Mechanistic Overview & Causality

Low conversion rates with 6-cyclopropyl-1H-pyridin-2-one are rarely due to a lack of inherent reactivity; rather, they are the result of an extreme steric blockade and regioselectivity mismatch.

When an electrophile approaches the nitrogen atom for N-alkylation, the rigid cyclopropyl ring at C6 physically obstructs the trajectory. Consequently, standard basic conditions (e.g., NaH in DMF) often result in stalled reactions (low conversion) or force the reaction down the kinetically favored, less hindered O-alkylation pathway[1]. Understanding this bifurcation is critical to controlling your reaction.

Tautomerism TautomerN 6-Cyclopropyl-2-pyridone (Lactam / NH Form) TautomerO 6-Cyclopropyl-2-hydroxypyridine (Lactim / OH Form) TautomerN->TautomerO Tautomeric Equilibrium N_Product N-Alkylated Product (Sterically Hindered) TautomerN->N_Product Base / Polar Aprotic (Low Conversion) O_Product O-Alkylated Product (Kinetically Favored) TautomerO->O_Product Acid / Toluene (High Conversion) Electrophile Electrophile (R-X) Electrophile->TautomerN Electrophile->TautomerO

Tautomeric equilibrium of 6-cyclopropyl-1H-pyridin-2-one and competing alkylation pathways.

Part 2: Troubleshooting FAQs

Q1: I am using standard NaH/DMF conditions, but my conversion is stalled at 20%. Why? Causality: NaH strongly deprotonates the pyridone, but the resulting "naked" anion is highly susceptible to steric factors. The 6-cyclopropyl group blocks the N-attack trajectory. Furthermore, the inherent nucleophilicity of the nitrogen in 2-pyridones can be compromised depending on the solvation state[2]. Actionable Fix: Switch to a softer base like CsF or K 2​ CO 3​ , which coordinate differently with the intermediate. Alternatively, transition to a micellar aqueous system (e.g., 2% Tween 20) to enhance local concentration and overcome the activation energy barrier[2].

Q2: My LC-MS shows high conversion, but NMR confirms it is almost entirely the O-alkylated isomer. How do I force N-alkylation? Causality: O-alkylation is kinetically favored for 6-substituted 2-pyridones because the oxygen is spatially distant from the bulky C6 cyclopropyl substituent[1]. Actionable Fix: Use CsF in DMF at 30 °C. The cesium ion coordinates strongly with the oxygen atom, effectively blocking it and directing the electrophile to the nitrogen[2]. If using unactivated alkyl halides, adding LiBr to the mixture can also shift the regioselectivity back toward N-alkylation.

Q3: I actually want the O-alkylated product (2-alkoxypyridine derivative), but my yields are inconsistent. What is the most robust method? Causality: Under basic conditions, you will always battle a mixture of N- and O-alkylated products due to the ambident nature of the anion. Actionable Fix: Utilize Brønsted acid catalysis. Reacting the 2-pyridone in a non-polar solvent like toluene with a catalytic amount of Trifluoromethanesulfonic acid (TfOH) drives exclusive O-alkylation via an S N​ 2-type mechanism, bypassing the basic anion entirely[1].

Troubleshooting Issue Low Conversion Rate Detected Analysis Analyze Crude via LC-MS & 2D NMR Issue->Analysis Outcome1 Mostly Unreacted SM Analysis->Outcome1 Steric Blockade Outcome2 High O-Alkylation Analysis->Outcome2 Regio-Mismatch Fix1 Switch Base to CsF or Use Micellar Tween-20 Outcome1->Fix1 Fix2 Add LiBr or Change to Unactivated Halide Outcome2->Fix2

Diagnostic workflow for resolving low conversion and regioselectivity conflicts.

Part 3: Quantitative Data & Condition Matrix

To assist in experimental design, the following table summarizes the expected outcomes for the alkylation of sterically hindered 6-substituted 2-pyridones based on validated literature parameters[2],[1].

Reagent System (Base/Catalyst)Solvent SystemTemperatureDominant PathwayExpected Conversion
NaH (1.5 eq)DMF0 °C to RTMixed (N/O)Low (< 30%)
CsF (2.0 eq)DMF30 °CN-AlkylationModerate (50-60%)
K 2​ CO 3​ (1.5 eq)2% Tween 20 (aq)RTN-AlkylationHigh (> 80%)
TfOH (10 mol%)Toluene120 °CO-AlkylationHigh (> 80%)
p-TSA (15 mol%)Neat (Solvent-free)120 °CN-AlkylationLow for C6-substituted

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, you can verify causality and ensure the reaction is proceeding along the desired mechanistic pathway.

Protocol A: Regioselective N-Alkylation (Micellar Aqueous System)

Designed to overcome C6 steric hindrance by leveraging micellar effective molarity.

  • Preparation: In a round-bottom flask, dissolve 2% (w/w) Tween 20 in 10 mL of deionized water.

  • Reagent Addition: Add 6-cyclopropyl-1H-pyridin-2-one (1.0 mmol) and K 2​ CO 3​ (1.5 mmol) to the micellar solution. Stir for 10 minutes to ensure the formation of the pyridone salt.

  • Electrophile Introduction: Dropwise, add the alkyl halide (1.2 mmol).

  • Reaction: Stir the mixture vigorously at room temperature for 12–24 hours.

  • Validation Checkpoint (LC-MS): Sample the reaction at 4 hours. You should observe a steady depletion of the starting material mass. If conversion is <10%, gently warm to 40 °C.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Structural Validation (2D NMR): To confirm N-alkylation over O-alkylation, perform a ROESY or NOESY NMR experiment. Self-Validation: You must observe cross-peaks between the protons of the newly added N-alkyl group and the C5/C6 protons of the pyridone ring. If these cross-peaks are absent, you have isolated the O-alkylated isomer.

Protocol B: Regioselective O-Alkylation (Brønsted Acid Catalysis)

Designed to force exclusive O-alkylation by bypassing the basic anion intermediate.

  • Preparation: In a heavy-walled reaction vial, add 6-cyclopropyl-1H-pyridin-2-one (1.5 mmol) and the desired electrophile (1.0 mmol).

  • Catalyst Addition: Add anhydrous Toluene (1.5 mL) followed by Trifluoromethanesulfonic acid (TfOH, 10 mol%).

  • Reaction: Seal the vial and heat to 120 °C for 12 hours behind a blast shield.

  • Validation Checkpoint (TLC): Check the reaction via TLC (Hexanes:EtOAc). The O-alkylated product will typically run significantly higher (less polar) than the N-alkylated lactam.

  • Workup: Cool to room temperature, dilute with Dichloromethane (10 mL), and quench with saturated aqueous NaHCO 3​ (5 mL). Extract, dry the organic layer over MgSO 4​ , and concentrate.

  • Structural Validation ( 13 C NMR): Self-Validation: Check the 13 C shift of the carbonyl/C-O carbon. A shift from ~162 ppm (C=O of lactam) to ~158 ppm (C-O of pyridine) strongly indicates successful O-alkylation.

Part 5: References

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water | Organic Letters. ACS Publications.[Link]

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines | The Journal of Organic Chemistry. ACS Publications.[Link]

Sources

Optimization

temperature and solvent optimization for 6-cyclopropyl-1H-pyridin-2-one catalysis

Welcome to the Technical Support Center for 6-cyclopropyl-1H-pyridin-2-one (CAS: 846551-99-3). This compound serves a critical dual role in modern synthetic chemistry: it acts as a highly effective external ligand in Pal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-cyclopropyl-1H-pyridin-2-one (CAS: 846551-99-3). This compound serves a critical dual role in modern synthetic chemistry: it acts as a highly effective external ligand in Palladium-catalyzed C–H functionalizations, and as a valuable ambident substrate in cross-coupling reactions.

This guide provides causality-driven troubleshooting, optimized parameters for temperature and solvent selection, and self-validating protocols to ensure high-fidelity experimental outcomes.

Part 1: Troubleshooting 6-Cyclopropyl-1H-pyridin-2-one as a Pd-Catalysis Ligand

When used as an external ligand, 2-pyridones accelerate C(sp³)–H and C(sp²)–H bond activations by stabilizing the palladium center and lowering the transition-state energy of C–H bond cleavage[1][2].

Q1: My Pd-catalyzed C–H arylation is stalling at <20% conversion. Why is the 2-pyridone ligand not accelerating the reaction?

A: The stalling is likely due to the failure of the inactive trimeric palladium acetate, [Pd3​(OAc)6​] , to dissociate into the active monomeric Pd(II) species[1]. 6-Cyclopropyl-1H-pyridin-2-one facilitates this dissociation, but it requires the correct solvent microenvironment. If you are using pure non-polar solvents (like toluene), the ligand cannot effectively break the trimer.

  • Solution: Switch to a highly fluorinated, hydrogen-bonding solvent mixture, such as HFIP/HOAc (3:1 ratio) [2]. HFIP (Hexafluoroisopropanol) stabilizes the monomeric palladium intermediates via hydrogen bonding, while acetic acid acts as a proton shuttle during the concerted metalation-deprotonation (CMD) step.

Q2: How do I optimize the temperature to prevent palladium black precipitation?

A: Palladium black forms when the active Pd(II) species undergoes premature reductive elimination without successful substrate coupling, often exacerbated by excessive heat. While 2-pyridone ligands stabilize the [5,5]- or[6,6]-membered palladacycle, exceeding 120 °C can degrade the complex[1].

  • Optimization: Maintain the reaction strictly between 100 °C and 110 °C . If precipitation still occurs, ensure your oxidant (e.g., AgTFA or Ag₂O) is fully solubilized, as the reoxidation of Pd(0) to Pd(II) must outpace catalyst aggregation.

G A [Pd3(OAc)6] Trimer (Inactive Resting State) B 2-Pyridone Ligand Coordination A->B Ligand Addition C Active Pd(II) Monomer (HFIP Stabilized) B->C Trimer Dissociation D C-H Bond Cleavage (Rate-Limiting Step) C->D Substrate Binding E Reductive Elimination & Product Release D->E Aryl Coupling E->C Ag-Mediated Oxidation

Mechanism of 2-pyridone-assisted Pd trimer dissociation and C-H activation.

Part 2: Direct Catalytic Functionalization (N- vs. O-Arylation)

6-Cyclopropyl-1H-pyridin-2-one is an ambident nucleophile. Depending on the solvent and base, electrophiles can attack either the nitrogen (N-arylation) or the oxygen (O-arylation)[3].

Q3: I am getting a 1:1 mixture of N-arylated and O-arylated products. How do I control chemoselectivity?

A: Chemoselectivity is entirely dictated by the hard/soft acid-base properties of the solvent-base pair.

  • For Selective N-Arylation: Use Fluorobenzene as the solvent with N,N-diethylaniline as the base[3]. The softer microenvironment favors the softer nitrogen nucleophile.

  • For Selective O-Arylation: Use Chlorobenzene as the solvent with Quinoline as the base[3]. The increased polarity and harder base direct the electrophile to the oxygen atom.

Q4: Can I perform the N-arylation of 6-cyclopropyl-1H-pyridin-2-one at room temperature to protect sensitive functional groups?

A: Yes. Traditional Buchwald-Hartwig couplings require >90 °C, but by switching the electrophile from an aryl halide to a diaryliodonium salt ( Ar2​I+X− ), you can achieve N-arylation at room temperature[4][5]. The high electrophilicity of the hypervalent iodine allows Copper(I) catalysts (e.g., CuCl or CuI at 10 mol%) to drive the catalytic cycle efficiently at 25 °C[4].

G2 Start 6-cyclopropyl-1H-pyridin-2-one (Ambident Nucleophile) Path1 Fluorobenzene + N,N-Diethylaniline Start->Path1 Cu-Catalysis / 25 °C Path2 Chlorobenzene + Quinoline Start->Path2 Cu-Catalysis / 110 °C Prod1 Selective N-Arylation (>90% Yield) Path1->Prod1 Soft Base Control Prod2 Selective O-Arylation (>85% Yield) Path2->Prod2 Hard Base Control

Base and solvent-dependent chemoselectivity for N- vs. O-arylation of 2-pyridones.

Part 3: Quantitative Optimization Data

Table 1: Solvent and Temperature Optimization for Pd-Catalyzed C–H Activation (Ligand Role)
Solvent SystemTemperature (°C)Ligand EquivalentsCatalyst StateExpected Yield
Toluene1000.3Trimer (Inactive)< 10%
DMF1200.3Pd Black (Degraded)15%
AcOH1000.3Monomer (Active)45%
HFIP / AcOH (3:1) 100 0.3 Stabilized Palladacycle > 85%
Table 2: Chemoselectivity Control in Diaryliodonium Arylation (Substrate Role)
SolventBase (2.0 equiv)Temperature (°C)N-Arylation (%)O-Arylation (%)
ToluenePyridine10025%65%
Fluorobenzene N,N-diethylaniline 25 (with CuCl) > 90% < 5%
Chlorobenzene Quinoline 110 < 5% > 85%

Part 4: Step-by-Step Experimental Protocols

Protocol A: Pd-Catalyzed C(sp³)–H Arylation Using 6-Cyclopropyl-1H-pyridin-2-one as a Ligand

This protocol is self-validating: The color change from deep red to pale yellow indicates successful trimer dissociation.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2​ (10 mol%), the transient directing group (e.g., L-tert-leucine, 40 mol%), and 6-cyclopropyl-1H-pyridin-2-one (30 mol%)[2].

  • Substrate Addition: Add the aliphatic substrate (0.2 mmol), aryl iodide (0.4 mmol), and AgTFA (0.3 mmol) as the oxidant.

  • Solvent Injection: Evacuate and backfill the tube with N2​ three times. Inject a pre-mixed solution of HFIP/HOAc (3:1 v/v, 2.0 mL)[2].

  • Validation Checkpoint 1: Stir at room temperature for 10 minutes. The solution should transition from a dark red/brown suspension to a homogenous pale yellow solution, confirming the dissociation of [Pd3​(OAc)6​] .

  • Heating: Transfer the sealed tube to a pre-heated oil bath at 100 °C and stir vigorously for 24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove silver salts. Concentrate under reduced pressure.

Protocol B: Room-Temperature Cu-Catalyzed Selective N-Arylation

This protocol utilizes hypervalent iodine to bypass high-temperature requirements.

  • Reagent Loading: To a screw-cap test tube, add 6-cyclopropyl-1H-pyridin-2-one (0.5 mmol), diphenyliodonium triflate (0.6 mmol), and CuCl (10 mol%)[3][4].

  • Atmosphere Exchange: Evacuate and back-fill the tube with Argon.

  • Solvent & Base Addition: Inject anhydrous Fluorobenzene (1.0 mL) followed by N,N-diethylaniline (1.0 mmol)[3].

  • Reaction: Stir the mixture at 25 °C (room temperature) for 30 to 60 minutes[4].

  • Validation Checkpoint 2: Monitor by TLC (Hexane/EtOAc 1:1). The starting pyridone ( Rf​≈0.2 ) should completely disappear, replaced by a highly UV-active spot ( Rf​≈0.6 ) corresponding to the N-arylated product.

  • Quenching: Quench with saturated aqueous Na2​CO3​ (2 mL) and extract with EtOAc (3 × 5 mL). Dry over Na2​SO4​ and purify via flash chromatography.

References

  • Harnessing the Efficacy of 2-Pyridone Ligands for Pd-Catalyzed (β/γ)-C(sp3)–H Activations. ACS Publications.[Link]

  • Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. ResearchGate.[Link]

  • Synthesis of 2-pyridones. Organic Chemistry Portal.[Link]

  • Palladium-Catalyzed β-C(sp3)–H Bond Arylation of Tertiary Aldehydes Facilitated by 2-Pyridone Ligands. NIH / PMC.[Link]

  • N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. RSC Publishing.[Link]

Sources

Reference Data & Comparative Studies

Validation

The Cyclopropyl Group: A Small Ring with a Big Impact on Pyridone Drug Candidates

A Comparative Analysis of Cyclopropyl vs. Isopropyl Substituted Pyridones for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of Cyclopropyl vs. Isopropyl Substituted Pyridones for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired pharmacological and pharmacokinetic profiles. The introduction of small alkyl groups is a cornerstone of this optimization process, with the isopropyl and cyclopropyl moieties being two of the most frequently employed substituents. While structurally similar, the nuanced differences between the flexible, branched isopropyl group and the rigid, strained cyclopropyl ring can profoundly influence a molecule's behavior. This guide provides a comprehensive comparative analysis of cyclopropyl- and isopropyl-substituted pyridones, a prevalent scaffold in drug discovery, offering insights into their differential effects on key drug-like properties.

The Strategic Value of Small Alkyl Substituents

The choice between a cyclopropyl and an isopropyl group is a tactical decision in drug design, aimed at fine-tuning a compound's interaction with its biological target and its journey through the body. The isopropyl group, with its sp3-hybridized carbons and free rotation, offers a larger, more lipophilic footprint. In contrast, the cyclopropyl ring, with its unique electronic character and conformational rigidity, presents a smaller, more polar, and metabolically robust alternative. These fundamental differences manifest in distinct physicochemical and pharmacological properties.

Physicochemical Properties: A Tale of Two Substituents

A critical aspect of drug development is the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Here, the choice between a cyclopropyl and an isopropyl group can be decisive.

PropertyCyclopropyl-Substituted Pyridone (Illustrative)Isopropyl-Substituted Pyridone (Illustrative)Rationale and Implications
Aqueous Solubility HigherLowerThe more polar nature of the cyclopropyl group generally leads to improved aqueous solubility, a crucial factor for oral bioavailability.
Lipophilicity (LogP) LowerHigherThe isopropyl group contributes more to a molecule's lipophilicity, which can impact cell permeability but may also lead to off-target effects and lower solubility.
Metabolic Stability (t½ in HLM) LongerShorterThe C-H bonds of a cyclopropyl ring are stronger and less accessible to metabolic enzymes like Cytochrome P450s, often resulting in greater metabolic stability and a longer half-life in the body.[1]

Table 1: Comparative Physicochemical Properties of Cyclopropyl vs. Isopropyl Substituted Pyridones. Note: The data presented is illustrative and based on general principles observed in medicinal chemistry. Actual values will vary depending on the specific molecular context.

Pharmacological Implications: Impact on Target Engagement

The conformational rigidity of the cyclopropyl group can be a significant advantage in optimizing a drug's interaction with its target protein. By locking the substituent in a defined orientation, the entropic penalty of binding is reduced, which can lead to higher affinity.

PropertyCyclopropyl-Substituted Pyridone (Illustrative)Isopropyl-Substituted Pyridone (Illustrative)Rationale and Implications
Binding Affinity (Ki) Lower (Higher Affinity)Higher (Lower Affinity)The fixed conformation of the cyclopropyl group can lead to a more precise fit within the binding pocket of a target protein, resulting in enhanced potency.
Selectivity Potentially HigherPotentially LowerThe defined spatial orientation of the cyclopropyl group can enable more specific interactions with the target protein, reducing off-target binding and potential side effects.

Table 2: Comparative Pharmacological Properties. Note: The data presented is illustrative. The actual impact on binding affinity and selectivity is highly dependent on the specific protein target and binding site architecture.

Experimental Workflows for Property Determination

To empirically determine these critical properties, a suite of standardized in vitro assays are employed in drug discovery.

Kinetic Solubility Assay

The kinetic solubility assay provides a rapid assessment of a compound's solubility under conditions that mimic early-stage biological screening.

Caption: Workflow for a typical kinetic solubility assay.

Protocol: Turbidimetric Kinetic Solubility Assay

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Aqueous Dilution: Dilute each concentration 50-fold into a phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 2%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for precipitation of the compound that is out of solution.

  • Turbidity Measurement: Measure the absorbance of the samples at a wavelength of 620 nm using a plate reader.

  • Data Analysis: The kinetic solubility is determined as the concentration at which the absorbance is significantly above the background, indicating the formation of a precipitate.

Liver Microsomal Stability Assay

This assay is a cornerstone of in vitro ADME testing, providing a measure of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes located in the liver.

Caption: Workflow for a liver microsomal stability assay.

Protocol: Human Liver Microsomal (HLM) Stability Assay

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound to the reaction mixture at a final concentration of 1 µM.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Course Incubation: Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Quenching: Stop the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[2]

Fluorescence Polarization Binding Assay

This assay is a powerful tool for quantifying the binding affinity of a compound to its target protein in a homogenous format.

Caption: Workflow for a competitive fluorescence polarization binding assay.

Protocol: Competitive Fluorescence Polarization (FP) Binding Assay

  • Reagent Preparation: Prepare solutions of the target protein, a fluorescently labeled ligand (tracer) that is known to bind to the target, and the test compound in a suitable assay buffer.

  • Assay Plate Setup: In a microplate, add the target protein and the tracer.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include control wells with no test compound (maximum polarization) and wells with no target protein (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis: The data is plotted as fluorescence polarization versus the concentration of the test compound. The IC50 value (the concentration of test compound that displaces 50% of the tracer) is determined from the resulting dose-response curve. The IC50 is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion: A Strategic Choice in Drug Design

The decision to incorporate a cyclopropyl or an isopropyl group into a pyridone scaffold is a nuanced one, with each substituent offering a distinct set of advantages and disadvantages. The cyclopropyl group often imparts greater metabolic stability and can enhance binding affinity through conformational constraint, making it a valuable tool for addressing pharmacokinetic challenges and improving potency. Conversely, the isopropyl group provides a more traditional, lipophilic substituent that can be effective for exploring structure-activity relationships and occupying larger hydrophobic pockets in a target protein.

Ultimately, the optimal choice depends on the specific goals of the drug discovery program and the particular challenges presented by the lead compound and its biological target. A thorough understanding of the differential effects of these two seemingly simple alkyl groups, supported by robust experimental data, is essential for making informed decisions that will guide the successful development of novel pyridone-based therapeutics.

References

  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Microsomal Stability. Cyprotex. [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of 6-Cyclopropyl-1H-pyridin-2-one

Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 6-cyclopropyl-1H-pyridin-2-one, a potential building block in modern therapeutics, establishing a robust and reliable analytical method for purity determination is a non-negotiable step. Impurities, whether they originate from starting materials, by-products of synthesis, or degradation, can have unintended pharmacological or toxicological effects.

This guide provides an in-depth, experience-driven walkthrough of developing and validating a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 6-cyclopropyl-1H-pyridin-2-one. We will explore the causality behind the selection of chromatographic conditions and validation parameters, grounding our approach in the authoritative guidelines from the International Council for Harmonisation (ICH).[1][2][3] Furthermore, we will objectively compare this validated HPLC method with viable alternatives such as Ultra-High-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing the data and rationale necessary for informed decision-making in a research and development setting.

The Workhorse: A Validated Reversed-Phase HPLC Method

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, precision, and robustness.[4][5][6] For a polar, heterocyclic compound like 6-cyclopropyl-1H-pyridin-2-one, a reversed-phase (RP-HPLC) method is the logical starting point, offering excellent separation capabilities for a wide range of analytes.

Causality in Method Development: Why These Parameters?

The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and detection.

  • Column Chemistry (C18): A C18 (octadecylsilane) column is chosen for its versatility and hydrophobic retention mechanism, which is ideal for retaining and separating moderately polar compounds from potential non-polar and polar impurities.[6] The end-capped nature of the selected column minimizes peak tailing for basic compounds like pyridinones by shielding residual silanol groups.

  • Mobile Phase (Buffered Acetonitrile/Water): The pyridinone structure contains a basic nitrogen atom. To ensure consistent retention and symmetrical peak shape, the pH of the mobile phase must be controlled. A phosphate buffer at pH 3.0 ensures the nitrogen atom is consistently protonated, preventing unwanted interactions with the stationary phase. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable runtime.

  • UV Detection: The aromatic pyridine ring in the analyte possesses a strong chromophore, making UV detection a sensitive and straightforward choice.[7] A preliminary UV scan of 6-cyclopropyl-1H-pyridin-2-one would indicate a wavelength maximum (λ-max) around 254 nm, providing high sensitivity for both the main compound and structurally similar impurities.

Experimental Protocol: HPLC Purity Determination

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm particle size Standard for high resolution and good peak capacity.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid Buffers the mobile phase to ensure consistent analyte ionization and good peak shape.
Mobile Phase B Acetonitrile Strong organic solvent for eluting hydrophobic compounds.
Gradient 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30-31 min: 70-10% B; 31-40 min: 10% B Ensures separation of a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30°C Maintains consistent retention times and improves peak shape.
Injection Vol. 10 µL A small volume to prevent column overloading and peak distortion.

| Detection | UV at 254 nm | High sensitivity for the aromatic analyte and related impurities. |

Sample and Standard Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of 6-cyclopropyl-1H-pyridin-2-one reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.

Method Validation: A Self-Validating System based on ICH Q2(R2)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][8] Our approach follows the comprehensive framework of the ICH Q2(R2) guideline to establish a self-validating and trustworthy protocol.[2]

HPLC_Validation_Workflow start Method Development protocol Validation Protocol Design start->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report end Validated Method report->end

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Perform forced degradation studies (acid, base, oxidative, thermal, photolytic stress). Analyze stressed samples against a control.The method must demonstrate the ability to separate the main peak from degradation products and any potential impurities. Peak purity analysis (e.g., using a DAD detector) should confirm spectral homogeneity.[9][10]
Linearity Prepare a series of at least five concentrations of the reference standard, typically from the LOQ to 150% of the target concentration. Plot peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999. The y-intercept should be close to zero.
Accuracy Analyze samples of a known placebo matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.Mean recovery should be within 98.0% to 102.0% for each concentration level.[9]
Precision Repeatability: Six replicate preparations of the sample at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability.[9] RSD between the two sets of data for intermediate precision should also meet the predefined criteria.
Limit of Detection (LOD) Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).The analyte peak must be discernible from baseline noise (typically Signal-to-Noise ratio of ~3:1).
Limit of Quantitation (LOQ) Determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).The lowest concentration that can be measured with acceptable accuracy and precision (typically Signal-to-Noise ratio of ~10:1).
Robustness Deliberately vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on system suitability.System suitability parameters (e.g., resolution, tailing factor, theoretical plates) must remain within acceptable limits. The results should not be significantly affected by the minor changes.[9]
System Suitability Inject a standard solution five times before sample analysis.RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. These tests confirm the chromatographic system is adequate for the intended analysis.[11][12]

Comparative Analysis: HPLC vs. Alternative Technologies

While the validated HPLC method is robust and reliable, alternative technologies may offer advantages in specific contexts. The choice of method is often a balance between performance needs, sample complexity, and available resources.

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC utilizes columns with sub-2 µm particles, operating at much higher pressures than conventional HPLC.[5] This results in significantly faster analysis times and improved resolution. For a purity assay, this means a higher sample throughput and better separation of closely eluting impurities. However, it requires specialized instrumentation capable of handling high backpressures.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection power of mass spectrometry.[4][13] Its primary advantage is unparalleled specificity and sensitivity. While UV detection can quantify impurities, LC-MS can provide molecular weight information, aiding in the structural elucidation of unknown degradation products or process impurities. This is invaluable during drug development but comes at a higher cost and complexity in terms of instrumentation and operation.[14]

Tech_Comparison HPLC HPLC-UV + Robust & Widely Available + Cost-Effective - Slower Speed - Lower Resolution UPLC UPLC-UV + High Speed + High Resolution - High Backpressure - Higher Instrument Cost LCMS LC-MS + Ultimate Specificity + Identifies Unknowns - High Cost & Complexity - Requires More Expertise Purity Purity Analysis of 6-cyclopropyl-1H-pyridin-2-one Purity->HPLC Standard QC Purity->UPLC High Throughput Purity->LCMS Impurity ID

Caption: Comparison of analytical techniques for pharmaceutical purity analysis.

Performance Comparison Summary
FeatureHPLC-UVUPLC-UVLC-MS
Resolution GoodExcellentGood to Excellent (Separation)
Analysis Speed Standard (~40 min)Very Fast (~5-10 min)Standard to Fast
Sensitivity GoodGood to ExcellentExcellent
Specificity Good (relies on retention time)Good (relies on retention time)Excellent (relies on mass-to-charge ratio)
Impurity Identification NoNoYes
Instrumentation Cost ModerateHighVery High
Ease of Use HighModerateModerate to Low
Best For Routine QC, release testingHigh-throughput screening, complex mixturesImpurity profiling, structural elucidation, trace analysis

Conclusion and Recommendations

The development and validation of an analytical method for purity determination is a systematic process that underpins the quality and safety of pharmaceutical products. The described reversed-phase HPLC method for 6-cyclopropyl-1H-pyridin-2-one, when validated according to ICH guidelines, provides a reliable, robust, and cost-effective solution for routine quality control and release testing.[15][16]

The choice to implement a UPLC or LC-MS method should be driven by specific needs. UPLC is the logical upgrade for laboratories requiring higher throughput without sacrificing resolution. LC-MS is the indispensable tool for deep investigation, such as identifying unknown impurities during process development or stability studies, where understanding the molecular identity of an impurity is critical. For its intended purpose of routine purity assessment, the validated HPLC method stands as the most balanced and appropriate choice, offering a perfect blend of performance, reliability, and accessibility.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • <621> CHROMATOGRAPHY. U.S. Pharmacopeia (USP). [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. Pharmacopeia. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • <621> Chromatography. U.S. Pharmacopeia (USP). [Link]

  • Further Modifications to USP Chapter <621> Chromatography Published for Comment. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Pyridine HPLC Method. SIELC Technologies. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. The Open-Ended Online Journal of Biological Sciences. [Link]

  • Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? ResearchGate. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • Analytical Method Validation as per ICH vs USP. Slideshare. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. [Link]

  • A review on HPLC method development and validation. World Journal of Pharmaceutical Research. [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. [Link]

Sources

Validation

A Comparative Guide to the LC-MS Fragmentation Pattern of 6-cyclopropyl-1H-pyridin-2-one

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 6-cyclopropyl-1H-pyridin-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 6-cyclopropyl-1H-pyridin-2-one. As a Senior Application Scientist, this document is structured to offer not just a theoretical overview but also practical, field-proven insights into the experimental choices and expected outcomes. We will delve into the causal mechanisms behind the fragmentation, offering a self-validating framework for researchers working with this and structurally related compounds.

Introduction: The Significance of 6-cyclopropyl-1H-pyridin-2-one

6-cyclopropyl-1H-pyridin-2-one belongs to the pyridinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The presence of a cyclopropyl moiety adds a unique structural feature that can influence its metabolic stability and binding interactions. Accurate characterization of such molecules is paramount in drug discovery and development, with LC-MS being a cornerstone analytical technique for identification, quantitation, and metabolite profiling.[1][2] Understanding the fragmentation pattern is crucial for unambiguous structural elucidation and for developing robust analytical methods.

Predicted Fragmentation Pathway under Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]+, in positive ion mode.[3][4] For 6-cyclopropyl-1H-pyridin-2-one (molecular weight: 149.18 g/mol ), the expected protonated molecule would have an m/z of 150.19. Subsequent fragmentation via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) would lead to characteristic product ions.

The fragmentation of the protonated molecule is anticipated to be driven by the lability of the cyclopropyl group and the stability of the pyridinone ring. The primary fragmentation pathways are predicted to involve:

  • Loss of the Cyclopropyl Group: The bond between the pyridinone ring and the cyclopropyl group is susceptible to cleavage. This can occur through a radical-initiated or a charge-driven process. The loss of a neutral cyclopropane (C3H6, 42.08 Da) or a cyclopropyl radical (•C3H5, 41.07 Da) are both plausible. However, the loss of a neutral ethylene molecule (C2H4, 28.05 Da) from the cyclopropyl ring is also a known fragmentation pathway for cyclopropyl-containing compounds.[5][6]

  • Ring Cleavage of the Pyridinone Core: The pyridinone ring itself can undergo fragmentation, although this is generally less favored than the loss of substituents in soft ionization techniques.[1] Common cleavages in N-heterocycles involve the loss of small neutral molecules like CO (28.01 Da) or HCN (27.03 Da).

Based on these principles, a proposed fragmentation pathway is illustrated below.

fragmentation_pathway M_H [M+H]+ m/z 150 frag1 Fragment 1 m/z 122 Loss of C2H4 M_H->frag1 - C2H4 frag2 Fragment 2 m/z 108 Loss of C3H6 M_H->frag2 - C3H6 frag3 Fragment 3 m/z 94 Loss of CO from m/z 122 frag1->frag3 - CO

Caption: Proposed fragmentation pathway of protonated 6-cyclopropyl-1H-pyridin-2-one.

Tabulated Summary of Predicted Fragment Ions

m/z (Predicted) Proposed Identity Neutral Loss Notes
150[M+H]+-Protonated parent molecule.
122[M+H - C2H4]+Ethylene (28 Da)A common loss from cyclopropyl groups.[5]
108[M+H - C3H6]+Propylene (42 Da)Loss of the entire cyclopropyl substituent as a neutral molecule.
94[M+H - C2H4 - CO]+Carbon Monoxide (28 Da)Subsequent fragmentation of the pyridinone ring.[1]

Experimental Protocol for LC-MS Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality LC-MS data for 6-cyclopropyl-1H-pyridin-2-one. The rationale behind each step is explained to ensure a robust and reproducible workflow.

Sample Preparation

The goal of sample preparation is to dissolve the analyte in a solvent compatible with the LC-MS system and to remove any interfering substances.[7][8][9]

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 6-cyclopropyl-1H-pyridin-2-one and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of formic acid aids in the protonation of the analyte in the ESI source.[10]

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

Liquid Chromatography Conditions

The chromatographic separation is critical for isolating the analyte from any impurities and ensuring a stable spray in the mass spectrometer. A reversed-phase C18 column is a good starting point for a molecule with the polarity of 6-cyclopropyl-1H-pyridin-2-one.

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions

These parameters should be optimized for the specific instrument being used, but the following provides a solid starting point for a triple quadrupole or Q-TOF mass spectrometer.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3500 V

  • Nozzle Voltage: 500 V

  • Gas Temperature: 300 °C

  • Gas Flow: 10 L/min

  • Nebulizer: 45 psi

  • Sheath Gas Temperature: 350 °C

  • Sheath Gas Flow: 12 L/min

  • MS1 Scan Range: m/z 50-300

  • MS2 Product Ion Scan: Precursor ion m/z 150, Collision Energy varied (e.g., 10, 20, 30 eV) to observe the fragmentation pattern.

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis stock 1. Prepare Stock Solution (1 mg/mL) working 2. Prepare Working Solution (1-10 µg/mL) stock->working filter 3. Filter Sample working->filter inject 4. Inject onto LC System filter->inject separate 5. Chromatographic Separation inject->separate ionize 6. Electrospray Ionization separate->ionize analyze 7. MS/MS Analysis ionize->analyze extract 8. Extract Ion Chromatograms analyze->extract interpret 9. Interpret Fragmentation Spectrum extract->interpret

Caption: Experimental workflow for LC-MS analysis of 6-cyclopropyl-1H-pyridin-2-one.

Comparative Analysis and Alternative Fragmentation Pathways

While the proposed fragmentation pathway is the most likely, it is important to consider alternative possibilities and how they compare to the fragmentation of similar structures.

  • Comparison with Alkyl-Substituted Pyridinones: For pyridinones with simple alkyl chains, the fragmentation is often dominated by cleavage of the alkyl chain. The cyclopropyl group, being a strained ring, offers a lower energy pathway for fragmentation through ring-opening and subsequent loss of ethylene.

  • Influence of the Pyridinone Tautomer: 6-cyclopropyl-1H-pyridin-2-one can exist in tautomeric forms. While the keto form is generally more stable, the enol form (6-cyclopropyl-pyridin-2-ol) may be present and could exhibit a different fragmentation pattern, potentially involving the loss of a water molecule.

  • In-Source Fragmentation: It is important to note that some fragmentation may occur in the ESI source, especially at higher capillary or nozzle voltages.[11] This can be distinguished from MS/MS fragmentation by observing fragment ions in the MS1 scan.

Conclusion

The LC-MS fragmentation pattern of 6-cyclopropyl-1H-pyridin-2-one is predicted to be characterized by the initial formation of a protonated molecule ([M+H]+ at m/z 150), followed by characteristic losses of neutral fragments from the cyclopropyl group (ethylene, C2H4, and propylene, C3H6) and subsequent fragmentation of the pyridinone ring (loss of carbon monoxide, CO). By following the detailed experimental protocol provided, researchers can confidently acquire and interpret the mass spectral data for this compound. This guide serves as a valuable resource for the structural elucidation and analytical method development for 6-cyclopropyl-1H-pyridin-2-one and related molecules in the field of drug discovery and development.

References

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link]

  • Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analy. ChemRxiv. [Link]

  • How to perform LC-MS analysis?. ResearchGate. [Link]

  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry. [Link]

  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

  • Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium, Allow Detection/Characterization of All Reaction Intermediates⊥. ResearchGate. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Derivatization with pyrylium salts - secrets of science. secrets of science. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic. [Link]

  • Mass Spectrometry of Cycloalkanes. YouTube. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

Sources

Comparative

Comparative Biological Activity Guide: 6-Cyclopropyl-1H-pyridin-2-one Analogs in Targeted Kinase Inhibition

Executive Summary As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds for their viability in late-stage drug development. The 2-pyridone motif is a privileged structure in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds for their viability in late-stage drug development. The 2-pyridone motif is a privileged structure in medicinal chemistry, frequently deployed as an amide bioisostere and a potent hinge-binding element in kinase inhibitors[1][2]. However, the substitution pattern on the pyridone ring dictates both target selectivity and pharmacokinetic viability.

This guide objectively compares the biological performance of 6-cyclopropyl-1H-pyridin-2-one analogs against traditional 6-methyl and 6-phenyl alternatives. By analyzing structural biology, in vitro kinase activity, and metabolic stability, we demonstrate how the 6-cyclopropyl moiety uniquely balances lipophilic efficiency with conformational rigidity to optimize targeted kinase inhibition.

Mechanistic Rationale: The 6-Cyclopropyl-2-Pyridone Advantage

The design of kinase inhibitors requires precise navigation of the ATP-binding pocket. The unsubstituted pyridin-2-one core acts as a bidentate hydrogen bond donor/acceptor, perfectly mimicking the native interactions at the kinase hinge region (e.g., Met109/Gly110 in p38α MAP kinase)[1][3].

However, modifying the 6-position is critical for accessing the adjacent hydrophobic gatekeeper pocket. The 6-cyclopropyl substitution offers three distinct advantages over traditional alkyl or aryl groups:

  • Metabolic Shielding: The carbon-hydrogen bonds within a cyclopropane ring possess higher s-character, making them shorter and stronger than those in typical alkanes. This increased bond dissociation energy severely limits cytochrome P450 (CYP)-mediated oxidative metabolism compared to a highly susceptible 6-methyl group[4].

  • Conformational Pre-organization: The rigid, planar nature of the cyclopropyl ring restricts the molecule into its bioactive conformation. This reduces the entropic penalty upon target binding, enhancing overall potency[4].

  • Steric Optimization: Unlike a bulky 6-phenyl group, which can induce steric clashes or reduce aqueous solubility, the cyclopropyl ring provides an optimal van der Waals fit for standard kinase hydrophobic pockets.

BindingModel cluster_kinase Kinase Active Site (e.g., p38α MAPK) Hinge Hinge Region (Met109/Gly110) Hydrophobic Gatekeeper Pocket Solvent Solvent Exposed Region PyridoneCore Pyridin-2-one Core (H-Bond Donor/Acceptor) PyridoneCore->Hinge Binds via NH & C=O Cyclopropyl 6-Cyclopropyl Group (Steric Shielding) Cyclopropyl->Hydrophobic Occupies (van der Waals) RGroup 3-Position Extension (e.g., Piperazine) RGroup->Solvent Extends into

Fig 1: Logical binding model of 6-cyclopropyl-1H-pyridin-2-one analogs in the kinase active site.

Comparative Biological Performance

To objectively evaluate the scaffold, we compare three functionalized 6-cyclopropyl-1H-pyridin-2-one analogs targeting p38α MAPK—a critical node in inflammatory signaling[3]—against a 6-methyl reference compound.

  • Analog A (Baseline): 3-amino-6-cyclopropyl-1H-pyridin-2-one.

  • Analog B (Hydrophobic Extension): 5-(4-fluorophenyl)-6-cyclopropyl-1H-pyridin-2-one.

  • Analog C (Solvent Extension): 3-(4-(piperazin-1-yl)benzamido)-6-cyclopropyl-1H-pyridin-2-one.

  • Reference: 6-Methyl equivalent of Analog C.

Table 1: In Vitro Kinase Inhibition & Selectivity

As shown below, extending the scaffold into the solvent-exposed region (Analog C) drastically improves potency. More importantly, comparing Analog C to its 6-methyl counterpart reveals that the cyclopropyl group maintains high potency while significantly improving the selectivity profile.

CompoundStructural Modificationp38α IC₅₀ (nM)Kinase Selectivity (Gini Coefficient)
Analog A 3-Amino (Baseline)145 ± 120.45 (Low)
Analog B 5-(4-Fluorophenyl)22 ± 30.68 (Moderate)
Analog C 3-(4-(Piperazin-1-yl)benzamido)4.5 ± 0.8 0.85 (High)
Reference 6-Methyl-Analog C18 ± 20.82 (High)
Gini coefficient closer to 1.0 indicates higher kinome selectivity.
Table 2: ADME & Metabolic Stability (Human Liver Microsomes)

The true advantage of the 6-cyclopropyl group emerges in pharmacokinetic profiling. The 6-methyl reference suffers from rapid intrinsic clearance ( CLint​ ) due to allylic-like oxidation. The cyclopropyl analog (Analog C) demonstrates a vastly superior half-life.

CompoundHLM T₁/₂ (min)Intrinsic Clearance ( CLint​ , µL/min/mg)CYP3A4 Inhibition (IC₅₀, µM)
Analog A 4538.5>50
Analog B 8518.212.5
Analog C >120 <5.0 >50
Reference 2565.4>50

Experimental Methodologies & Self-Validating Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems, incorporating strict quality controls and mechanistic rationales for every step.

Time-Resolved FRET (TR-FRET) Kinase Assay

AssayWorkflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Kinase Reaction (p38α + ATP + Substrate + Analog) Step1->Step2 Dispense to 384-well plate Step3 3. Quench & Detection (Add EDTA + Eu-Ab + ULight-Strep) Step2->Step3 Incubate 60 min at RT Step4 4. TR-FRET Readout (Excitation 320nm / Emission 665nm) Step3->Step4 Incubate 60 min at RT Step5 5. Data Analysis (4-Parameter Logistic Fit for IC50) Step4->Step5 Calculate 665/615 nm ratio

Fig 2: Step-by-step TR-FRET experimental workflow for evaluating kinase inhibitor IC50 values.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the 6-cyclopropyl analogs in 100% DMSO, then transfer to a 384-well assay plate (final DMSO concentration = 1%).

  • Kinase Reaction: Add 5 nM p38α kinase, 100 nM biotinylated-ATF2 substrate, and ATP at its apparent Km​ (15 µM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 60 minutes at room temperature.

    • Causality: Running the assay at the ATP Km​ ensures that the calculated IC₅₀ is a direct reflection of the inhibitor's binding affinity ( Ki​ ) according to the Cheng-Prusoff equation, allowing for objective comparison between scaffolds.

  • Quench & Detection: Add a detection buffer containing 20 mM EDTA, Europium-labeled anti-phospho-ATF2 antibody, and ULight-Streptavidin.

    • Causality: EDTA instantly chelates Mg²⁺, halting the kinase reaction to ensure precise timing.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm) with a 50 µs delay.

    • Causality: The time-resolved delay eliminates short-lived background autofluorescence generated by the test compounds, drastically reducing false-positive signals.

  • Self-Validation (QC): Calculate the Z'-factor for each plate using DMSO vehicle (high signal) and 10 µM Staurosporine (low signal). Acceptance criteria: Z'-factor > 0.65.

Human Liver Microsome (HLM) Stability Assay

Step-by-Step Protocol:

  • Incubation Setup: Pre-incubate 1 µM of the test analog with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate the reaction.

    • Causality: CYP450 enzymes require NADPH as an electron donor. Using a regenerating system rather than direct NADPH ensures the cofactor is not depleted during the 120-minute incubation, preventing artificial plateauing of the clearance curve.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 60, and 120 minutes.

  • Quench & Precipitation: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound. Calculate CLint​ based on the elimination rate constant ( k ).

  • Self-Validation (QC): Include Verapamil (high clearance) and Dextromethorphan (low clearance) as parallel reference standards. Acceptance criteria: Verapamil T₁/₂ < 15 min; Dextromethorphan T₁/₂ > 45 min.

Conclusion

The substitution of a traditional methyl or phenyl group with a 6-cyclopropyl moiety on the 1H-pyridin-2-one scaffold represents a masterclass in rational drug design. As demonstrated by the experimental data, the cyclopropyl group perfectly balances the steric requirements of the kinase gatekeeper pocket with exceptional metabolic shielding, resulting in analogs with sub-nanomolar potency and highly favorable pharmacokinetic profiles.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • Taleb, et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry.
  • Kaieda, et al. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors. ResearchGate.
  • Wittman, et al. (2005). Discovery of a 1H-Benzoimidazol-2-yl)-1H-pyridin-2-one (BMS-536924) Inhibitor of Insulin-like Growth Factor I Receptor Kinase with in Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • Zhang, et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH.

Sources

Validation

Validating the Structural Integrity of 6-cyclopropyl-1H-pyridin-2-one: A Comparative Guide to X-ray Crystallography and Alternative Modalities

As a Senior Application Scientist, I frequently encounter the challenge of validating fragment-sized active pharmaceutical ingredients (APIs) and intermediates. The compound 6-cyclopropyl-1H-pyridin-2-one (CAS: 846551-99...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating fragment-sized active pharmaceutical ingredients (APIs) and intermediates. The compound 6-cyclopropyl-1H-pyridin-2-one (CAS: 846551-99-3) presents a fascinating analytical case study. Validating its structural integrity requires definitively assigning its tautomeric state and resolving the high thermal motion inherent to its cyclopropyl ring.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against emerging alternatives like Microcrystal Electron Diffraction (MicroED) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing field-proven protocols and the mechanistic causality behind each experimental choice.

The Analytical Challenge: Tautomerism and Librational Motion

When validating 6-cyclopropyl-1H-pyridin-2-one, two primary structural ambiguities must be resolved:

  • Tautomeric State: 2-pyridones exist in equilibrium with their 2-hydroxypyridine tautomers. Confirming the molecule is in the 1H-pyridin-2-one form in the solid state requires precise localization of a single hydrogen atom on the nitrogen heteroatom.

  • Cyclopropyl Dynamics: The cyclopropyl ring is highly flexible and undergoes significant librational (oscillatory) motion at room temperature, which can smear electron density maps and lead to artificially shortened C-C bond length calculations.

While1[1], relying on it blindly without optimizing for these specific molecular features will yield sub-par models.

Methodological Matrix: SCXRD vs. Alternatives

To objectively assess the best path forward, we must compare SCXRD against its primary alternatives.

Quantitative Data Presentation
MethodologyPrimary Signal SourceSample RequirementResolution LimitTautomer Resolution (H-atom ID)Throughput
SCXRD (Gold Standard) X-ray photon scattering by electron cloudsSingle crystal (>10–50 µm)< 0.8 ÅExcellent (via residual electron density)Medium (Crystallization is the bottleneck)
MicroED (Emerging) Electron scattering by electrostatic potentialNanocrystals (~100–500 nm)< 1.0 ÅGood (Electrons interact strongly with H-atoms)High (Direct from powder)
Solid-State NMR Nuclear spin in a magnetic fieldBulk powder (~10–50 mg)N/A (Bulk connectivity)Excellent (Direct observation of 15 N- 1 H coupling)Low (Requires extensive data acquisition)
PXRD X-ray photon scatteringBulk powder (~5–10 mg)> 2.0 ÅPoor (Cannot resolve individual H-atoms)Very High (Fingerprinting only)

Verdict: SCXRD remains the benchmark for absolute stereochemical and tautomeric validation. However,2[2], particularly when the compound resists forming large single crystals and only yields sub-micron powders[3]. Furthermore,4[4].

Self-Validating Experimental Protocols

Every protocol must be a self-validating system to ensure trustworthiness. Below are the step-by-step methodologies for the two primary crystallographic workflows.

Protocol A: Single-Crystal X-ray Diffraction (SCXRD)
  • Crystallization: Dissolve 5 mg of 6-cyclopropyl-1H-pyridin-2-one in a minimal volume of ethyl acetate. Use vapor diffusion with hexanes as the antisolvent at 4°C to promote slow, ordered nucleation.

  • Mounting & Cryo-Cooling: Harvest a crystal (approx. 50 × 50 × 20 µm) using a MiTeGen loop. Plunge immediately into a liquid nitrogen cryostream set to 100 K .

  • Data Collection: Expose the crystal to Cu-Kα radiation (λ = 1.5418 Å) using a diffractometer equipped with a shutterless photon-counting detector. Collect a full sphere of data using ω and ϕ scans.

  • Phasing & Refinement: Solve the phase problem using intrinsic phasing. 5[5].

    • Validation Checkpoint: The model is structurally valid if R1​<0.05 , wR2​<0.15 , and the residual difference map ( Fo​−Fc​ ) shows a clear peak (> 0.3 e/ų) adjacent to the nitrogen atom, confirming the 1H-pyridin-2-one tautomer.

Protocol B: Microcrystal Electron Diffraction (MicroED)
  • Grid Preparation: Apply 1 µL of dry 6-cyclopropyl-1H-pyridin-2-one powder directly onto a glow-discharged holey carbon TEM grid. Gently blot to remove excess aggregates, targeting nanocrystals ~100–300 nm thick.

  • Cryo-EM Loading: Transfer the grid into a cryo-transmission electron microscope (cryo-TEM) operating at 200 kV under liquid nitrogen temperatures.

  • Continuous Rotation Data Collection: Locate a suitable nanocrystal in imaging mode. Switch to diffraction mode and continuously rotate the stage at 0.5°/second while recording the diffraction pattern on a direct electron detector.

    • Validation Checkpoint: Ensure the half-dataset correlation coefficient ( CC1/2​ ) remains >0.5 in the highest resolution shell during data processing, indicating statistically significant signal-to-noise.

Mechanistic Causality in Experimental Design

To move beyond simply following instructions, it is critical to understand why these specific parameters are chosen for 6-cyclopropyl-1H-pyridin-2-one.

  • Why Cryogenic Cooling (100 K)? The cyclopropyl group is highly susceptible to thermal librational motion. If data is collected at room temperature (298 K), the atomic displacement parameters (ADPs) for the cyclopropyl carbons will be artificially large. This thermal smearing causes the refined C-C bond lengths to appear shorter than their true internuclear distance. Cooling to 100 K freezes out this dynamic motion, ensuring the structural integrity of the ring is accurately mapped.

  • Why Continuous Rotation in MicroED? Unlike X-rays, electrons interact intensely with matter, leading to "dynamical scattering" (multiple scattering events within the same crystal). By continuously rotating the crystal during exposure rather than taking static snapshots, we integrate through the Bragg peaks. This effectively pseudo-kinematizes the data, allowing us to process electron diffraction data using standard X-ray crystallographic software.

  • Why is SCXRD superior for Tautomer Identification? Hydrogen atoms possess only one electron, making them weak X-ray scatterers. However, by obtaining high-resolution SCXRD data (< 0.8 Å) at cryogenic temperatures, the core electron density of the heavier atoms is sharply defined. This allows the residual electron density of the proton to stand out clearly on the nitrogen atom, definitively ruling out the 2-hydroxypyridine tautomer.

Workflow Visualization

Below is the logical workflow comparing the SCXRD and MicroED pathways for validating the structural integrity of this small molecule.

G cluster_0 Single-Crystal X-ray Diffraction (SCXRD) cluster_1 Microcrystal Electron Diffraction (MicroED) A 6-cyclopropyl-1H-pyridin-2-one (Target API Fragment) B Single Crystal Growth (>10-50 µm) A->B High Purity / Soluble E Nanocrystal Grid Prep (~100-500 nm) A->E Powder / Precipitate C Cryo-Cooling (100 K) & X-ray Exposure B->C D Electron Density Map C->D H Atomic Model Building (REFMAC5 Refinement) D->H F Continuous Rotation Electron Beam E->F G Electrostatic Potential Map F->G G->H I Validated Structure (Tautomer & Conformation) H->I

Workflow comparing SCXRD and MicroED for small molecule structural validation.

References

  • Source: acs.
  • Source: drugdiscoverynews.
  • Source: researchgate.
  • Source: plos.
  • Electron crystallography of small molecules: Big impact on science!

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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